4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
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Properties
IUPAC Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAKXXVODBLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a critical building block in contemporary drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its strategic functionalization with iodine and a trifluoromethyl group offers unique advantages for developing novel therapeutics.[1][2] This document will explore the predominant synthetic strategies, delve into the mechanistic underpinnings of key transformations, and provide detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of Trifluoromethylated and Iodinated Pyrazoles
The pyrazole nucleus is a cornerstone in the design of a wide array of therapeutic agents, exhibiting activities ranging from anti-inflammatory to anti-cancer.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the incorporation of an iodine atom at a specific position on the pyrazole ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] This dual functionalization makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical candidates.
Retrosynthetic Analysis and Core Synthetic Strategy
The synthesis of the target molecule, this compound, logically proceeds through a two-stage approach. The primary strategy involves the initial construction of the 5-methyl-3-(trifluoromethyl)-1H-pyrazole core, followed by a regioselective iodination at the C4 position.
Caption: Retrosynthetic approach for this compound.
Synthesis of the Pyrazole Core: 5-methyl-3-(trifluoromethyl)-1H-pyrazole
The most prevalent and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. In this specific case, a trifluoromethylated β-diketone serves as the key precursor.
Mechanism of Cyclocondensation
The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the trifluoromethyl and methyl groups, is a critical consideration.
Experimental Protocol: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-trifluoro-2,4-pentanedione in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction is typically observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Regioselective Iodination of the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[3] The C4 position is the most electron-rich and sterically accessible site for electrophilic attack.[1][4][5]
Choice of Iodinating Agent and Mechanism
Several reagents can be employed for the iodination of pyrazoles, with N-Iodosuccinimide (NIS) being a common and effective choice. The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of an acid catalyst, NIS is activated to generate a more potent electrophilic iodine species.[6] This electrophile is then attacked by the electron-rich C4 position of the pyrazole ring, followed by the loss of a proton to restore aromaticity.
Caption: Experimental workflow for the iodination of the pyrazole core.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole in acetonitrile in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | ~13.0 (br s, 1H, NH), ~6.5 (s, 1H, CH), ~2.3 (s, 3H, CH₃) |
| This compound | C₅H₄F₃IN₂ | 276.00 | ~13.5 (br s, 1H, NH), ~2.4 (s, 3H, CH₃) |
Note: The exact chemical shifts may vary depending on the solvent and concentration. Further characterization by ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry is recommended for unambiguous structure confirmation.
Conclusion and Future Perspectives
This guide has outlined a reliable and efficient synthetic route to this compound. The two-step process, involving pyrazole core formation followed by regioselective iodination, is a robust methodology for accessing this valuable building block. The strategic placement of the trifluoromethyl group and the iodine atom provides medicinal chemists with a powerful platform for the development of next-generation therapeutics. The versatility of the carbon-iodine bond allows for a wide range of subsequent modifications, enabling the exploration of diverse chemical space in the pursuit of novel drug candidates.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of 4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the synthesis and reactivity of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a versatile building block in modern medicinal and agrochemical research. The strategic placement of the iodo, methyl, and trifluoromethyl groups on the pyrazole core imparts a unique combination of electronic and steric properties, making it a highly valuable scaffold for the synthesis of complex molecular architectures.
Molecular Structure and Electronic Profile
The this compound molecule possesses a distinct electronic landscape that dictates its reactivity. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, influencing the electron density of the ring carbons. The substituents play crucial roles:
-
3-(Trifluoromethyl) group: This potent electron-withdrawing group significantly decreases the electron density of the pyrazole ring, particularly at the adjacent C4 and C5 positions. This electronic deficit enhances the electrophilicity of the ring and influences the acidity of the N-H proton. The trifluoromethyl group is also known to improve metabolic stability and lipophilicity in drug candidates.
-
4-Iodo group: The carbon-iodine bond is the primary reactive site for a multitude of cross-coupling reactions. Iodine's large size and the relatively weak C-I bond make it an excellent leaving group in palladium-catalyzed transformations.
-
5-Methyl group: This electron-donating group offers a degree of steric hindrance and can influence the regioselectivity of certain reactions. It also subtly modulates the electronic properties of the pyrazole ring.
The interplay of these substituents makes this compound an attractive substrate for a wide range of chemical transformations, allowing for the introduction of diverse functionalities at the C4 position.
Synthesis of this compound
The synthesis of the title compound can be approached in a two-step sequence starting from the commercially available 1,1,1-trifluoro-2,4-pentanedione.
Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole
The initial step involves the condensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate. This reaction proceeds via a cyclization-dehydration sequence to afford the pyrazole core.
Experimental Protocol:
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (0.084 mol) in ethanol (110 mL), add hydrazine hydrate (0.084 mol) dropwise with constant stirring while maintaining the temperature with an ice bath.
-
After the addition is complete, stir the reaction mixture for 3 hours at the same temperature.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole[1].
Step 2: Regioselective Iodination
The second step is the selective iodination at the C4 position of the pyrazole ring. Due to the electron-withdrawing nature of the trifluoromethyl group, the C4 position is activated towards electrophilic substitution. A reliable method for this transformation involves the use of an oxidizing agent in the presence of molecular iodine.
Experimental Protocol:
-
Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).
-
To this solution, add ceric ammonium nitrate (CAN) (1.1 equivalents) and elemental iodine (1.3 equivalents)[2].
-
Reflux the reaction mixture overnight, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and wash sequentially with saturated aqueous sodium thiosulfate and water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford this compound[2].
Reactivity at the C4 Position: A Hub for Molecular Diversification
The C-I bond at the 4-position is the key to the synthetic utility of this pyrazole derivative, serving as a versatile handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between the pyrazole C4 position and a wide range of aryl and heteroaryl boronic acids. The reactivity of the N-alkylated analog, 1-ethyl-4-iodo-5-methyl-1H-pyrazole, provides a strong precedent for the successful coupling of the title compound.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective. The choice of ligand can be crucial for optimizing yield and preventing side reactions[3][4]. For more challenging substrates, advanced catalyst systems like those employing bulky, electron-rich phosphine ligands (e.g., XPhos) may be beneficial[5].
-
Base: A base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step of the catalytic cycle[4].
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reaction components[3].
Representative Experimental Protocol (Conventional Heating):
-
In a Schlenk flask, combine this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.1-1.5 equivalents), and a base such as K₂CO₃ (2.0-3.0 equivalents).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the mixture at 90-100 °C for 6-12 hours, monitoring the reaction by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl/heteroaryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole[4].
Microwave-Assisted Protocol:
Microwave irradiation can significantly reduce reaction times. A mixture of the iodopyrazole, boronic acid, base, and catalyst in a suitable solvent system (e.g., EtOH/H₂O) can be heated in a microwave reactor at 100-140 °C for 10-20 minutes to achieve high yields[4].
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazole Analogs
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 6h | High (Not specified) | [4] |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (1.25) | DME/H₂O | 90 (MW) | 5-12 min | Good to Excellent | [3] |
| 4-Iodo-1-(p-tolyl)-3-CF₃-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (30) | K₂CO₃ | THF/H₂O | Reflux | 2d | 56 | [2] |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, coupling the 4-iodopyrazole with a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties, which are important pharmacophores and synthetic handles. The protocol for the N-ethyl analog serves as an excellent template.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne[6].
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the HI generated during the reaction[6].
-
Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.
Representative Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to obtain the 4-alkynyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole[6].
Diagram 2: Sonogashira Coupling Workflow
Caption: General experimental workflow for the Sonogashira cross-coupling reaction.
Heck-Mizoroki Reaction
Causality Behind Experimental Choices:
-
Ligand: Triethyl phosphite, P(OEt)₃, has been shown to be a suitable ligand for the Heck reaction of 4-iodopyrazoles, leading to high yields[7].
-
Protecting Group: For the N-H pyrazole, an N-protecting group may be necessary to prevent side reactions. The trityl group has been successfully employed in this context[7].
-
Base: An organic base like triethylamine is typically used to regenerate the active Pd(0) catalyst.
Representative Experimental Protocol (adapted from related systems):
-
If starting with the N-H pyrazole, protect the nitrogen, for example, with a trityl group.
-
In a reaction vessel, combine the N-protected this compound (1.0 mmol), Pd(OAc)₂ (1-5 mol%), and P(OEt)₃ (2-10 mol%).
-
Add the alkene (1.2-5.0 equivalents) and a suitable solvent (e.g., DMF or acetonitrile).
-
Add triethylamine (1.5 equivalents).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).
-
After cooling, perform a standard aqueous work-up and extract with an organic solvent.
-
Purify the product by column chromatography.
-
If necessary, deprotect the pyrazole nitrogen.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the 4-iodopyrazole with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds. The amination of 4-halopyrazoles can be challenging, and the choice of catalyst, ligand, and reaction conditions is crucial for a successful outcome[8][9].
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Modern Buchwald-Hartwig reactions often employ palladium precatalysts and bulky, electron-rich phosphine ligands such as XPhos or tBuDavePhos to facilitate the catalytic cycle, especially the reductive elimination step[10][11].
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.
-
Substrate Reactivity: 4-Iodopyrazoles are generally more reactive than their bromo or chloro counterparts in Buchwald-Hartwig amination[10].
Representative Experimental Protocol (adapted from related systems):
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the this compound (1.0 mmol), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Other Notable Reactions
Metal-Halogen Exchange
The carbon-iodine bond can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium or tert-butyllithium, to generate a lithiated pyrazole species. This powerful intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the C4 position. This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF[2].
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are more common for C-C and C-N bond formation on such systems, direct nucleophilic aromatic substitution (SNAr) is a theoretical possibility. The strong electron-withdrawing effect of the 3-trifluoromethyl group and the pyrazole nitrogens should activate the C4 position towards nucleophilic attack. However, SNAr reactions on electron-rich heterocycles are generally less facile than on electron-deficient systems like pyridines or pyrimidines. For SNAr to be efficient, it would likely require a strong nucleophile and potentially harsh reaction conditions.
Conclusion
This compound is a highly versatile and reactive building block. Its well-defined reactivity, primarily centered around the C-I bond, allows for predictable and efficient functionalization through a variety of modern synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of drug discovery and materials science to fully exploit the synthetic potential of this valuable pyrazole derivative. The strategic combination of substituents on the pyrazole core offers a unique platform for the generation of novel and complex molecules with tailored properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic and Analytical Guide to 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Abstract
This technical guide provides a detailed exploration of the spectroscopic and analytical characteristics of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, a key heterocyclic building block in modern drug discovery and agrochemical research. The strategic incorporation of a trifluoromethyl group, an iodine atom, and a methyl group onto the pyrazole scaffold imparts unique physicochemical properties that are critical for modulating biological activity. This document serves as an in-depth resource for researchers, offering predicted spectroscopic data based on extensive analysis of analogous structures, detailed protocols for empirical data acquisition, and expert interpretation of the spectral features. By elucidating the causality behind experimental choices and spectral patterns, this guide aims to empower scientists in the unambiguous identification, characterization, and utilization of this important molecule.
Introduction: The Chemical Significance of a Multifunctional Pyrazole
This compound (C₅H₄F₃IN₂) is a highly functionalized pyrazole derivative with a molecular weight of 276.00 g/mol .[1] Its structure is of significant interest to medicinal and agricultural chemists for several key reasons:
-
The Pyrazole Core: Pyrazole and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals, known for their diverse biological activities.[2]
-
Trifluoromethyl Group: The -CF₃ group is a powerful modulator of a molecule's properties. Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and cell membrane permeability.[3]
-
Iodo Substituent: The iodine atom at the 4-position serves as a versatile synthetic handle for further functionalization, particularly through cross-coupling reactions. It also contributes to the molecule's overall steric and electronic profile.
-
Methyl Group: The methyl group at the 5-position can influence the molecule's orientation in binding pockets and provides a key signature in NMR spectroscopy.
An unambiguous and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a foundational understanding of its expected spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Environment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, revealing two key signals: one for the N-H proton of the pyrazole ring and another for the methyl protons.
-
N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 14.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position will give rise to a sharp singlet, anticipated in the range of 2.2-2.5 ppm. The singlet nature of this peak is due to the absence of adjacent protons for spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 12.0 - 14.0 | broad singlet | 1H |
| -CH₃ | 2.2 - 2.5 | singlet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing trifluoromethyl group and the iodine atom will significantly influence the chemical shifts of the pyrazole ring carbons.
-
C3 Carbon: The carbon atom attached to the -CF₃ group (C3) is expected to show a quartet due to coupling with the three fluorine atoms (¹JC-F). This signal is predicted to be in the range of 140-145 ppm.[3]
-
C4 Carbon: The C4 carbon, bearing the iodine atom, will be significantly shielded and is expected to appear at a lower chemical shift, likely in the range of 80-90 ppm.
-
C5 Carbon: The C5 carbon, bonded to the methyl group, is predicted to resonate in the range of 145-150 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JC-F ≈ 270-285 Hz) and is expected in the region of 120-125 ppm.[3]
-
Methyl Carbon (-CH₃): The methyl carbon will be observed as a singlet in the upfield region of the spectrum, typically around 10-15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (Hz) |
| C3 | 140 - 145 | quartet | ²JC-F ≈ 35-45 |
| C4 | 80 - 90 | singlet | - |
| C5 | 145 - 150 | singlet | - |
| -CF₃ | 120 - 125 | quartet | ¹JC-F ≈ 270-285 |
| -CH₃ | 10 - 15 | singlet | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds.[4] For this compound, a single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-CF₃ Fluorines: The trifluoromethyl group will produce a singlet in the ¹⁹F NMR spectrum. Based on data from similar trifluoromethyl pyrazole derivatives, the chemical shift is anticipated to be in the range of -60 to -65 ppm, using CFCl₃ as a reference.[5][6]
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -65 | singlet |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected chemical shifts (e.g., 0 to 160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the anticipated region for the -CF₃ group (e.g., -50 to -80 ppm).
-
Reference the spectrum to an appropriate standard (e.g., external CFCl₃).
-
Process the data as with the other nuclei.
-
Diagram 1: NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H, C=N, C-N, and C-F bonds.
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹, characteristic of the N-H stretching vibration in the pyrazole ring. The broadening is a result of hydrogen bonding.[7]
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 2900-3100 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to produce sharp to medium intensity bands in the 1500-1650 cm⁻¹ region.[8]
-
C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group are typically strong and will appear in the fingerprint region, usually between 1100 and 1350 cm⁻¹.[3]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch | 2900 - 3100 | Medium to Weak |
| C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |
| C-F Stretch | 1100 - 1350 | Strong |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 276, corresponding to the molecular weight of the compound. This peak should be reasonably intense due to the aromatic nature of the pyrazole ring.[9]
-
Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:
-
Loss of Iodine: A prominent peak at m/z 149, corresponding to the loss of an iodine radical ([M-I]⁺).
-
Loss of CF₃: A peak at m/z 207, resulting from the loss of a trifluoromethyl radical ([M-CF₃]⁺).
-
Loss of HCN: Fragmentation of the pyrazole ring can lead to the loss of HCN, giving a fragment at m/z 249.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with EI or ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate ionization mode (e.g., EI or ESI).
-
Optimize the source parameters (e.g., temperature, voltage).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and mass spectrometry, provides a robust framework for its unambiguous identification and characterization. The predicted data and detailed protocols presented in this guide offer researchers a solid foundation for their experimental work. A thorough understanding of the spectral properties of this versatile building block is essential for its effective application in the synthesis of novel bioactive compounds, ultimately advancing the fields of drug discovery and agrochemical development.
References
- 1. 855343-07-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. whitman.edu [whitman.edu]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Shifts of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Introduction
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a highly functionalized pyrazole derivative with significant potential as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The presence of a trifluoromethyl group, an iodine atom, and a methyl group on the pyrazole core creates a unique electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization.
This in-depth technical guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectral characteristics of this compound. As direct experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally analogous compounds and fundamental NMR principles to offer a robust predictive framework. Furthermore, it outlines a detailed experimental protocol for the acquisition and interpretation of high-quality NMR data, empowering researchers to validate these predictions and confidently characterize this important synthetic intermediate.
Theoretical Framework: Understanding Substituent Effects on the Pyrazole Ring
The chemical shifts observed in the NMR spectra of this compound are governed by the interplay of the electronic properties of its substituents. The pyrazole ring itself is an aromatic five-membered heterocycle. The positions of the NMR signals are influenced by the electron-donating or electron-withdrawing nature of the attached groups.
-
-CH₃ (Methyl Group): The methyl group at the C5 position is a weak electron-donating group through an inductive effect, which is expected to increase the electron density at the adjacent carbon atoms, leading to a slight upfield (lower ppm) shift of their NMR signals.
-
-I (Iodo Group): The iodine atom at the C4 position exerts a complex influence. While it is electronegative, its primary impact on the ¹³C NMR spectrum is the "heavy atom effect," which induces a significant upfield shift for the directly attached carbon (C4). Its effect on the proton chemical shifts is less pronounced but generally deshielding.
-
-CF₃ (Trifluoromethyl Group): The trifluoromethyl group at the C3 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly deshields the attached carbon (C3) and the CF₃ carbon itself, resulting in a downfield (higher ppm) shift in the ¹³C NMR spectrum. The ¹⁹F NMR chemical shift of the CF₃ group is highly sensitive to the electronic environment of the pyrazole ring.
Analysis of Analogous Structures
To predict the NMR shifts for our target molecule, we can analyze the experimental data from simpler, related pyrazoles. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for key structural analogues.
| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |
| Pyrazole | ¹H | H3/H5 | 7.66 | DMSO-d₆ | |
| ¹H | H4 | 6.37 | DMSO-d₆ | ||
| ¹³C | C3/C5 | 134.8 | DMSO-d₆ | [1] | |
| ¹³C | C4 | 104.9 | DMSO-d₆ | [1] | |
| 3-(Trifluoromethyl)-1H-pyrazole | ¹H | H4 | 6.7 (approx.) | - | [2] |
| ¹H | H5 | 8.0 (approx.) | - | [2] | |
| 4-Iodopyrazole | ¹H | H3/H5 | 7.70 | DMSO-d₆ | [3] |
| ¹³C | C3/C5 | 140.9 | DMSO-d₆ | [4] | |
| ¹³C | C4 | 58.7 | DMSO-d₆ | [4] | |
| 3,5-Dimethylpyrazole | ¹H | H4 | 5.76 | CDCl₃ | [5] |
| ¹H | CH₃ | 2.21 | CDCl₃ | [5] | |
| ¹³C | C3/C5 | 147.1 | CDCl₃ | [5] | |
| ¹³C | C4 | 104.1 | CDCl₃ | [5] | |
| ¹³C | CH₃ | 11.6 | CDCl₃ | [5] | |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | ¹H | - | Characterized | - | [6][7] |
| 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | ¹³C | C3 | 144.8 (q) | CDCl₃ | [8] |
| ¹³C | C4 | 105.5 | CDCl₃ | [8] | |
| ¹³C | C5 | 139.2 | CDCl₃ | [8] | |
| ¹³C | CF₃ | 120.9 (q, ¹JCF ≈ 269 Hz) | CDCl₃ | [8] | |
| ¹⁹F | CF₃ | -61.9 | CDCl₃ | [9] |
From this data, we can deduce the following trends:
-
The trifluoromethyl group at C3 deshields the H5 proton.
-
The iodo group at C4 significantly shields the C4 carbon, shifting it far upfield.
-
A methyl group at C5 will appear around 2.2-2.4 ppm in the ¹H spectrum and 11-13 ppm in the ¹³C spectrum.
Predicted NMR Spectral Characteristics of this compound
Based on the analysis of analogous structures and fundamental principles, the following ¹H, ¹³C, and ¹⁹F NMR chemical shifts are predicted for this compound.
Predicted Chemical Shifts
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| ¹H | NH | 12.0 - 14.0 | br s | - | The N-H proton of pyrazoles typically appears as a broad singlet at low field, and its chemical shift is highly dependent on solvent and concentration. |
| CH₃ | 2.3 - 2.5 | s | - | The methyl group at C5 is expected to resonate in a similar region to that in 3,5-dimethylpyrazole. | |
| ¹³C | C3 | 145 - 149 (q) | q | ²JCF ≈ 35-40 | The strong electron-withdrawing CF₃ group will deshield C3, and it will appear as a quartet due to coupling with the three fluorine atoms. |
| C4 | 60 - 65 | s | - | The heavy atom effect of iodine will cause a significant upfield shift for C4. | |
| C5 | 140 - 144 | s | - | The C5 position is deshielded by the adjacent nitrogen and the overall aromatic system. | |
| CH₃ | 11 - 13 | q | ³JCF ≈ 1-2 | The methyl carbon will appear at high field. A small long-range coupling to the CF₃ group may be observable. | |
| CF₃ | 120 - 124 (q) | q | ¹JCF ≈ 270-275 | The carbon of the trifluoromethyl group will be a quartet with a large one-bond C-F coupling constant. | |
| ¹⁹F | CF₃ | -60 to -63 | s | - | The chemical shift is typical for a CF₃ group attached to an aromatic heterocyclic ring. |
Proposed Experimental Verification Protocol
To obtain high-quality, unambiguous NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, where the combination of 1D and 2D NMR experiments provides definitive structural confirmation.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are excellent starting points. DMSO-d₆ is generally preferred for N-H pyrazoles as it facilitates the observation of the N-H proton.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, no internal standard is strictly necessary as the spectrometer's frequency can be referenced to an external standard like CFCl₃ (0 ppm), but an internal standard such as trifluorotoluene (-63.72 ppm) can be used for higher accuracy.[10]
NMR Data Acquisition
The following sequence of experiments should be performed on a 400 MHz or higher field NMR spectrometer.
Caption: Recommended workflow for NMR data acquisition.
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrations of the N-H and methyl protons.
-
¹³C{¹H} NMR: A proton-decoupled carbon spectrum will provide the chemical shifts of all carbon atoms. Pay attention to the characteristic quartet of the CF₃ group and the upfield-shifted C4.
-
¹⁹F NMR: This experiment will show a singlet for the chemically equivalent fluorine atoms of the CF₃ group.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It will definitively link the methyl proton signal to the methyl carbon signal.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for assigning the quaternary carbons and confirming the overall substitution pattern.
Advanced 2D NMR Analysis for Structural Confirmation
The HMBC spectrum is the cornerstone for the unambiguous assignment of the pyrazole core. The following key correlations are expected:
Caption: Expected key ¹H-¹³C HMBC correlations.
-
CH₃ Protons: The protons of the methyl group (at ~2.4 ppm) should show a two-bond correlation (²J) to C5 and a two-bond correlation (²J) to the iodinated carbon, C4.
-
NH Proton: The N-H proton (at ~13 ppm) should exhibit a two-bond correlation (²J) to C5 and a three-bond correlation (³J) to C3. This correlation is vital for confirming the position of the trifluoromethyl group relative to the N-H tautomer.
The Role of Computational NMR Spectroscopy
In the absence of experimental data, computational methods provide a powerful tool for predicting NMR chemical shifts. Density Functional Theory (DFT) calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, have been shown to accurately predict the NMR spectra of pyrazoles and other fluorinated heterocycles.[11][12] A computational study of this compound would involve:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
NMR Shielding Calculation: Using the GIAO method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) to calculate the isotropic shielding values for each nucleus.
-
Conversion to Chemical Shifts: Converting the calculated absolute shieldings to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., TMS).
This theoretical approach can provide strong support for the predicted values and aid in the final assignment of the experimental spectrum.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have established a robust set of expected chemical shifts and coupling constants. The detailed experimental protocol and the guide to 2D NMR interpretation offer a clear pathway for researchers to obtain and unambiguously assign the NMR spectra of this valuable synthetic building block. The synergy of predictive analysis, detailed experimental design, and the potential for computational validation provides a powerful and scientifically rigorous approach to the structural elucidation of novel molecules in modern chemical research.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. colorado.edu [colorado.edu]
- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Introduction
Welcome to this in-depth technical guide on the mass spectrometry fragmentation of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation and analysis of complex heterocyclic compounds. In the landscape of modern medicinal chemistry, pyrazole derivatives are of significant interest due to their wide range of biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while an iodine atom provides a site for further synthetic modification or can be utilized in radio-labeling studies.
Understanding the fragmentation behavior of this compound under various ionization conditions is paramount for its unambiguous identification, metabolite profiling, and quality control. This guide will provide a detailed exploration of the predicted fragmentation pathways of this molecule, grounded in the fundamental principles of mass spectrometry and supported by established fragmentation patterns of related chemical moieties. We will delve into the mechanistic details of bond cleavages and rearrangements, comparing the outcomes of both hard and soft ionization techniques.
Molecular Structure and Properties
This compound
| Property | Value |
| Molecular Formula | C5H4F3IN2 |
| Monoisotopic Mass | 289.94 g/mol |
| Key Structural Features | Pyrazole ring, Iodine substituent, Methyl group, Trifluoromethyl group |
The structure of this compound presents a unique combination of functionalities that will dictate its fragmentation behavior. The pyrazole ring itself is an aromatic heterocycle, the C-I bond is the weakest in the molecule, the trifluoromethyl group is a strong electron-withdrawing group, and the methyl group can participate in rearrangements.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be significantly influenced by the ionization technique employed. We will consider two of the most common techniques: Electron Ionization (EI), a hard ionization method that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically results in less fragmentation and provides information about the intact molecule.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M•+) that readily undergoes fragmentation.[1][2] The fragmentation of pyrazole derivatives under EI is known to be heavily influenced by the nature and position of its substituents.[3] For this compound, several key fragmentation pathways are anticipated.
A primary and highly probable fragmentation event will be the cleavage of the weak C-I bond, leading to the loss of an iodine radical.[4][5] This would result in a prominent ion. Another significant fragmentation pathway for trifluoromethyl-substituted heterocycles is the loss of the CF3 radical.[6] The pyrazole ring itself can undergo characteristic cleavages, including the expulsion of a neutral molecule of HCN or the loss of N2, although the latter is more commonly observed from [M-H]+ ions.[7]
Proposed EI Fragmentation Scheme:
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
Table of Predicted EI Fragment Ions:
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 290 | [C5H4F3IN2]•+ | Molecular Ion |
| 221 | [C5H4IN2]•+ | Loss of •CF3 |
| 193 | [C5H4I]•+ | Loss of •CF3 and N2 |
| 163 | [C5H4F3N2]•+ | Loss of •I |
| 136 | [C4H3F3N]•+ | Loss of •I and HCN |
| 127 | [I]+ | Iodine Cation |
| 69 | [CF3]+ | Trifluoromethyl Cation |
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution, typically by protonation to form [M+H]+ in positive ion mode or deprotonation to form [M-H]- in negative ion mode.[1][2] The resulting ions have lower internal energy compared to those formed by EI, leading to less extensive fragmentation. Tandem mass spectrometry (MS/MS) is often required to induce and study fragmentation.
In the positive ion mode ([M+H]+), collision-induced dissociation (CID) is expected to promote the loss of neutral molecules. Deiodination has been reported for iodo-aromatic compounds under ESI conditions, sometimes facilitated by mobile phase additives like formic acid.[8][9] The loss of HF is another possibility from the protonated trifluoromethyl group.
Proposed ESI-MS/MS Fragmentation Scheme ([M+H]+):
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]+ ion of this compound.
Table of Predicted ESI-MS/MS Fragment Ions ([M+H]+):
| m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 291 | [C5H5F3IN2]+ | Protonated Molecule |
| 271 | [C5H4F2IN2]+ | Loss of HF |
| 163 | [C5H4F3N2]+ | Loss of HI |
| 261 | [C5H3F3I]+ | Loss of N2H2 |
In negative ion mode, in-source fragmentation or CID of the [M-H]- ion could lead to the selective detection of iodide (I-), a characteristic feature for iodinated compounds.[10]
Experimental Protocols
To experimentally verify the predicted fragmentation pathways, the following general protocols for EI-MS and ESI-MS/MS analysis can be employed.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Dissolve the compound in a compatible solvent (e.g., methanol or acetonitrile) to a concentration of 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1: Scan from m/z 100 to 400 to identify the precursor ion.
-
MS/MS: Select the precursor ion ([M+H]+ or [M-H]-) for collision-induced dissociation (CID) with argon as the collision gas. Vary collision energy to observe the fragmentation pattern.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be rich and informative, with distinct pathways dependent on the ionization method used. Under EI, fragmentation is expected to be dominated by the cleavage of the C-I bond and the loss of the trifluoromethyl radical, providing clear structural information. Under the gentler conditions of ESI, the protonated molecule is likely to be the base peak, with MS/MS experiments revealing characteristic neutral losses such as HI and HF. The insights provided in this guide serve as a robust framework for the analysis of this and structurally related compounds, aiding researchers in their endeavors in drug discovery and development.
References
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability and Storage of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide
This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole. The information presented herein is synthesized from the chemical literature on structurally related iodinated and trifluoromethylated heterocyclic compounds, offering a robust framework for researchers, scientists, and drug development professionals to ensure the integrity of this valuable synthetic intermediate.
Introduction: A Molecule of Interest
This compound is a halogenated heterocyclic compound featuring a pyrazole core. The strategic incorporation of an iodine atom and a trifluoromethyl group imparts unique physicochemical properties, making it a versatile building block in medicinal chemistry and agrochemical research.[1][2] The iodine atom serves as a convenient handle for further functionalization, particularly in cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of the final products.[1][3]
Given its potential in drug discovery and development, understanding the stability profile of this compound is paramount for maintaining its purity and reactivity during storage and handling. This guide will delve into the factors influencing its stability, propose potential degradation pathways based on established chemical principles, and provide detailed protocols for its proper storage and handling.
Physicochemical Properties Influencing Stability
The stability of this compound is governed by the interplay of its structural features: the aromatic pyrazole ring, the carbon-iodine bond, and the trifluoromethyl group.
| Property | Influence on Stability |
| Pyrazole Ring | The pyrazole ring itself is a relatively stable aromatic system.[4] However, its reactivity can be influenced by the substituents. |
| Carbon-Iodine Bond | The C-I bond is the most labile part of the molecule and is susceptible to cleavage under various conditions, leading to deiodination.[5] |
| Trifluoromethyl Group | The strongly electron-withdrawing nature of the CF3 group enhances the metabolic stability of the molecule and can influence the reactivity of the pyrazole ring.[1][3] |
| Methyl Group | The methyl group is a weakly electron-donating group and is generally stable under normal storage conditions. |
Potential Degradation Pathways
While specific degradation studies on this compound are not publicly available, we can infer potential degradation pathways based on the known reactivity of similar compounds.
Photolytic Degradation
Iodinated aromatic compounds are known to be susceptible to photolytic cleavage of the carbon-iodine bond upon exposure to light, particularly UV radiation.[6] This can lead to the formation of a pyrazolyl radical and an iodine radical, which can then participate in a variety of secondary reactions, potentially leading to the formation of dimers or other byproducts.
Caption: Proposed photolytic degradation pathway.
Hydrolytic Degradation
The pyrazole ring itself is generally stable to hydrolysis.[4] However, certain pyrazole derivatives, such as pyrazole esters, have been shown to be susceptible to hydrolysis under specific pH conditions.[7][8] While this compound does not contain a readily hydrolyzable group, prolonged exposure to strongly acidic or basic aqueous conditions should be avoided as a precautionary measure.
Thermal Decomposition
The thermal stability of heterocyclic compounds can be influenced by their substituents.[9] While the pyrazole core is thermally robust, high temperatures can promote the homolytic cleavage of the C-I bond. The trifluoromethyl group generally enhances thermal stability.[10] Decomposition at elevated temperatures could lead to the release of volatile and potentially hazardous substances.
Oxidative Degradation
The hydrazinyl group, if present as an impurity from synthesis, is susceptible to oxidation.[4] The pyrazole ring can also be susceptible to oxidation under harsh conditions. Contact with strong oxidizing agents should be strictly avoided.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Cool conditions slow down potential degradation reactions. |
| Light | Store in the dark (amber vial) | To prevent photolytic cleavage of the C-I bond.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize contact with atmospheric moisture and oxygen.[12] |
| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to the environment.[12] |
Handling Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Ventilation:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
Dispensing:
-
When not in use, keep the container tightly closed.[14]
-
If the compound is stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[11]
-
After dispensing, it is good practice to purge the container with an inert gas before resealing.[11]
Incompatible Materials:
-
Strong oxidizing agents.
-
Strong acids.
-
Strong bases.
Signs of Degradation
Visual inspection can sometimes reveal signs of degradation. These may include:
-
Change in color: The appearance of a yellow or brownish tint may indicate the formation of free iodine.
-
Change in physical state: Clumping or melting of the solid material could suggest the presence of impurities.
If degradation is suspected, it is advisable to re-analyze the material for purity using appropriate analytical techniques such as NMR, LC-MS, or HPLC before use.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a known volume of acetonitrile (e.g., 1 mL) to prepare a stock solution. Further dilute as necessary for analysis.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the gradient program to elute the compound and any potential impurities.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The appearance of new peaks over time can indicate degradation.
Caption: Workflow for HPLC purity assessment.
Conclusion
While this compound is expected to be a relatively stable compound when stored under appropriate conditions, its stability is not absolute. The carbon-iodine bond is the most likely site of degradation, particularly through photolysis. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of this important chemical for their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Sonogashira coupling with 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
An In-Depth Guide to the Sonogashira Coupling with 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Application Notes and Protocols
Authored by: Gemini, Senior Application Scientist
Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis
In the landscape of modern drug discovery and agrochemical research, the pyrazole nucleus is a celebrated pharmacophore, present in a multitude of biologically active compounds, including COX-2 inhibitors like celecoxib.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into this scaffold often confers significant advantages, enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and modulating the electronic properties to improve binding affinity with biological targets.[2][3][4] Consequently, substituted trifluoromethylpyrazoles, such as this compound, represent high-value building blocks for the synthesis of novel chemical entities.[5][6]
The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[7][8] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction is prized for its mild conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[9][10]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed, field-proven protocol for the Sonogashira coupling of this compound with terminal alkynes. Beyond a simple recitation of steps, this guide elucidates the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and offers a framework for optimization and troubleshooting.
The Mechanistic Heart of the Sonogashira Coupling
The remarkable efficiency of the Sonogashira reaction stems from a synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[11] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle (The Workhorse): This cycle is responsible for the core C-C bond formation.
-
Oxidative Addition: The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the aryl iodide (this compound). This is typically the rate-limiting step.[7][12] The reactivity of the halide is critical, following the general trend: I > OTf > Br >> Cl.[9][13] The electron-withdrawing nature of the trifluoromethyl group and the pyrazole ring can promote this step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step regenerates the copper catalyst.[12]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
-
-
The Copper Cycle (The Accelerator): The role of the copper(I) co-catalyst is to facilitate the crucial transmetalation step.
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[14] This species is then ready to engage in the transmetalation step with the palladium complex.
-
While indispensable for accelerating the reaction at mild temperatures, the copper co-catalyst can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), a primary source of side products.[13] In cases where this is problematic, copper-free Sonogashira protocols have been developed, though they often require different ligands or harsher conditions.[15][16]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a robust starting point for the coupling with a generic terminal alkyne. Optimization may be required depending on the specific alkyne's steric and electronic properties.
1. Materials and Equipment
-
Substrates & Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Silica gel for column chromatography
-
2. Reagent Table (Example Calculation)
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 4-iodo-5-methyl-3-(CF₃)-1H-pyrazole | 289.99 | 290 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14.0 | 0.02 | 0.02 (2 mol%) |
| CuI | 190.45 | 7.6 | 0.04 | 0.04 (4 mol%) |
| Triethylamine (TEA) | 101.19 | 304 (420 µL) | 3.0 | 3.0 |
| Anhydrous THF | - | 5 mL | - | - |
3. Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
-
Reaction Setup (Critical for Success):
-
Place an appropriate magnetic stir bar into a Schlenk flask. Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintaining an inert, anhydrous atmosphere is crucial to prevent catalyst deactivation and unwanted side reactions.[13]
-
To the flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.
-
-
Addition of Solvent and Base:
-
Using a syringe, add anhydrous THF (or DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the pyrazole substrate.
-
Add anhydrous triethylamine (3.0 equiv) via syringe. The solution may turn from a yellow suspension to a clearer solution. Stir for 5-10 minutes at room temperature. The amine base is essential for deprotonating the alkyne.[13]
-
-
Addition of Terminal Alkyne:
-
Slowly add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight exotherm or color change (e.g., to a darker red or brown) may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed under mild conditions.[12][13]
-
Monitor the reaction's progress by TLC, eluting with an appropriate solvent system (e.g., Hexane/Ethyl Acetate). The disappearance of the starting iodo-pyrazole and the appearance of a new, typically less polar, product spot indicates conversion. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.[17]
-
-
Workup:
-
Once the reaction is complete (as judged by TLC), dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
-
4. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and copper salts can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Optimization and Troubleshooting
No single protocol is perfect for all substrates. The following table provides guidance on common issues and how to address them through systematic optimization.[13][18]
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive Catalyst: Pd(0) species has degraded due to oxygen exposure.[13] | Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (Schlenk line or glovebox). Use fresh, high-quality catalysts. |
| Poor Substrate Reactivity: Sterically hindered alkyne or deactivated aryl halide (not the case here with iodide). | Increase reaction temperature (e.g., 60-80 °C).[17] Consider switching to a more active ligand system, such as using a bulky phosphine ligand like XPhos with a Pd precursor like Pd₂(dba)₃ for a copper-free system.[19] | |
| Formation of Black Precipitate | Catalyst Decomposition: Formation of "palladium black" indicates the Pd(0) catalyst has crashed out of solution.[20] | This can be caused by impurities or an inappropriate solvent. Anecdotal evidence suggests THF can sometimes promote this; consider switching to DMF or Toluene.[13][20] Ensure all reagents are pure. |
| Significant Alkyne Homocoupling | Glaser Coupling: The copper co-catalyst is promoting the dimerization of the terminal alkyne.[13] | Reduce the amount of CuI (e.g., to 1-2 mol%). Add the alkyne slowly via syringe pump to keep its concentration low. Consider switching to a copper-free protocol, which may require a different palladium precursor/ligand system and potentially higher temperatures.[15] |
| Difficult Purification | Persistent Amine Salts: Triethylamine salts can be difficult to remove. | During workup, ensure thorough washing. If issues persist, consider using a bulkier or less water-soluble base like diisopropylethylamine (DIPEA) or DBU. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for synthesizing a diverse array of functionalized pyrazoles. By leveraging the high reactivity of the aryl iodide, this transformation can be achieved under mild conditions with high yields. A firm grasp of the underlying catalytic mechanism, coupled with meticulous experimental technique and a systematic approach to troubleshooting, empowers researchers to successfully apply this powerful reaction in their synthetic campaigns, accelerating the discovery of new therapeutic agents and agrochemicals.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Application Notes and Protocols for the Purification of Iodinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Purity in Iodinated Pyrazole Chemistry
Iodinated pyrazoles are invaluable building blocks in contemporary medicinal chemistry and materials science.[1] The presence of the iodine atom provides a versatile synthetic handle for a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures.[1][2] These functionalized pyrazoles are key intermediates in the synthesis of a wide array of biologically active molecules, such as kinase inhibitors.[1] The success and reproducibility of these subsequent synthetic transformations are critically dependent on the purity of the iodinated pyrazole starting material. Impurities, such as regioisomers, unreacted starting materials, or by-products from the iodination reaction, can interfere with downstream applications, leading to reduced yields, complex product mixtures, and difficulties in purification.[3]
This technical guide provides a comprehensive overview of robust and field-proven purification techniques for iodinated pyrazoles. It is designed to equip researchers with the necessary knowledge to select and implement the most effective purification strategy for their specific compound, ensuring the high purity required for demanding applications. We will delve into the mechanistic underpinnings of each technique, offering not just procedural steps but also the rationale behind them.
Core Purification Strategies: A Comparative Overview
The purification of iodinated pyrazoles predominantly relies on two main techniques: column chromatography and recrystallization.[4] For compounds that are liquids at room temperature, distillation can also be a viable option.[4] The choice of method is dictated by the physical properties of the target compound (solid vs. liquid), the nature of the impurities, and the scale of the purification.
| Technique | Principle | Best Suited For | Key Advantages | Potential Challenges |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Solids and non-volatile oils; separation of closely related isomers.[4] | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require significant solvent volumes. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Crystalline solids with impurities of different solubility profiles.[5] | Cost-effective, scalable, can yield highly pure crystalline material. | "Oiling out," low recovery, not suitable for all compounds.[5] |
| Distillation | Separation based on differences in boiling points. | Thermally stable liquids. | Effective for removing non-volatile impurities. | Not suitable for thermally sensitive compounds or solids. |
| Acid Addition Salt Formation | Conversion of a basic pyrazole to a salt, which may have different solubility properties, allowing for purification by crystallization.[6] | Basic pyrazoles. | Can be a highly effective method for purifying certain pyrazoles.[6] | Requires an additional synthetic step and subsequent neutralization. |
I. Column Chromatography: The Workhorse of Purification
Column chromatography is arguably the most versatile and widely employed method for the purification of iodinated pyrazoles, particularly for separating regioisomers and other closely related impurities.[4] The underlying principle is the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent).
The "Why": Understanding the Separation Mechanism
Silica gel is a polar stationary phase due to the presence of surface silanol (Si-OH) groups. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. The choice of eluent (mobile phase) is crucial for achieving good separation. A less polar eluent will result in slower elution of all components, while a more polar eluent will increase the elution speed. The art of column chromatography lies in finding the optimal eluent system that provides a good separation between the desired product and its impurities.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of iodinated pyrazoles by column chromatography.
Detailed Protocol: Column Chromatography
1. Thin-Layer Chromatography (TLC) for Solvent System Optimization:
-
Rationale: TLC is a rapid and indispensable tool for determining the optimal eluent for column chromatography. The goal is to find a solvent system where the desired iodinated pyrazole has an Rf (retention factor) value of approximately 0.3-0.4, with good separation from all impurities.[4]
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).[4]
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that provides the best separation and the target Rf value.
-
2. Column Preparation:
-
Procedure:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading and Elution:
-
Procedure:
-
Dissolve the crude iodinated pyrazole in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of eluent to wash the sides of the column.
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in test tubes or flasks. Maintain a constant flow rate.
-
4. Fraction Analysis and Product Isolation:
-
Procedure:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified iodinated pyrazole.
-
Troubleshooting and Advanced Considerations:
-
For Basic Pyrazoles: If your pyrazole is basic, it may streak on the acidic silica gel. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent or use neutral alumina as the stationary phase.[4]
-
Poor Separation: If separation is poor, consider using a less polar eluent system (slower elution) or trying a different solvent combination (e.g., dichloromethane/methanol).
II. Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[5] It is based on the principle that the solubility of a compound in a solvent generally increases with temperature.
The "Why": The Principle of Differential Solubility
An ideal recrystallization solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures.[5] Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization). The slow formation of crystals from a supersaturated solution allows for the selective incorporation of the target molecules into the crystal lattice, excluding impurities.
Workflow for Recrystallization
Caption: General workflow for the purification of iodinated pyrazoles by recrystallization.
Detailed Protocol: Recrystallization
1. Solvent Selection:
-
Rationale: The choice of solvent is the most critical step in recrystallization.[5]
-
Procedure:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, water) at room temperature and upon heating.[5]
-
The ideal single solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
If a suitable single solvent cannot be found, a mixed solvent system can be used.[5] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The turbidity is then cleared by adding a small amount of the "good" solvent. Common mixed solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[4][5]
-
2. Dissolution and Decolorization:
-
Procedure:
-
Place the crude iodinated pyrazole in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to maximize the yield.[5]
-
For colored impurities: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4] The charcoal will adsorb the colored impurities.
-
3. Filtration (if necessary):
-
Procedure:
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
4. Crystallization:
-
Procedure:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5]
-
5. Isolation and Drying:
-
Procedure:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Troubleshooting Recrystallization:
-
"Oiling Out": If the compound separates as an oil instead of crystals, it means the solution is supersaturated at a temperature above the compound's melting point.[5] To remedy this, reheat the solution and add more solvent to lower the saturation point.[5]
-
Low Yield: A low yield can be due to using too much solvent, cooling the solution too quickly, or incomplete crystallization.[5]
Purity Assessment
After purification, it is essential to assess the purity of the iodinated pyrazole. Common analytical techniques for this purpose include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.[7]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[8][9][10]
-
Iodine and many iodinated organic compounds can be harmful if inhaled, swallowed, or in contact with skin.[8][11] Avoid breathing dust and direct contact.
-
Handle organic solvents with care, as they are often flammable and can be toxic.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[8][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. calibrechem.com [calibrechem.com]
- 10. chemsupply.com.au [chemsupply.com.au]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
- 12. carlroth.com [carlroth.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 4-iodopyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The Suzuki coupling is a powerful and versatile method for constructing carbon-carbon bonds, making it an invaluable tool for the synthesis of diverse 4-substituted pyrazole derivatives for drug discovery and development.[1][2][3] This document offers in-depth technical insights, detailed experimental protocols, and troubleshooting advice to facilitate the successful application of this important transformation.
The Strategic Importance of the Suzuki-Miyaura Coupling of 4-Iodopyrazoles
The Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2][3] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3][4]
For the synthesis of 4-substituted pyrazoles, 4-iodopyrazoles are excellent electrophilic coupling partners. The carbon-iodine bond is highly reactive towards palladium(0) catalysts, readily undergoing the initial oxidative addition step of the catalytic cycle.[1] This high reactivity allows for efficient coupling with a wide array of aryl, heteroaryl, and vinyl boronic acids or their derivatives.
Understanding the Catalytic Cycle: The Heart of the Reaction
The mechanism of the Suzuki coupling is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2][3]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide.[2][3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
Caption: Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Key Reaction Parameters: A Guide to Rational Selection
The success of a Suzuki coupling with 4-iodopyrazoles is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[1]
Palladium Catalyst and Ligand Selection
The combination of a palladium source and a phosphine ligand is critical for achieving high yields and minimizing side reactions.[1]
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.[1][6] It is an air-sensitive solid that is typically used in catalyst loadings of 2-5 mol%.[1]
-
Palladium(II) Pre-catalysts with Ligands: A more versatile approach involves the in-situ generation of the active Pd(0) species from a stable Pd(II) pre-catalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). This requires the presence of a ligand, which plays a crucial role in stabilizing the palladium species and facilitating the key steps of the catalytic cycle.
For challenging substrates, bulky and electron-rich phosphine ligands are often superior. These ligands promote the rate-limiting oxidative addition and the final reductive elimination step.[7] Notable examples from the Buchwald biaryl phosphine ligand family include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Highly effective for a broad range of Suzuki couplings, including those involving heteroaryl halides.[8][9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another powerful ligand for difficult couplings.[1][7]
-
Pre-formed catalysts such as XPhos Pd G2 have also demonstrated high efficacy.[1]
-
The Role of the Base
The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can significantly impact the reaction outcome.
-
Carbonates: Cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and often provide excellent results.[1] Potassium carbonate (K₂CO₃) is also a common choice.[8]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective and strong base, particularly useful in challenging couplings.[1][7]
-
Fluorides: Potassium fluoride (KF) can be employed, especially when base-sensitive functional groups are present in the substrates.[1][4]
Solvent Systems
The solvent must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent. Biphasic solvent systems are common.
-
Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are frequently used organic solvents.[1][8]
-
Aromatics: Toluene is another suitable organic solvent.[1]
-
Aqueous Mixtures: The reaction is typically carried out in a mixture of an organic solvent and water (e.g., in a 3:1 to 4:1 ratio) to facilitate the dissolution of the inorganic base.[1][8]
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Iodopyrazole (Conventional Heating)
This protocol is a representative example for the synthesis of a 4-aryl-1H-pyrazole.
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Caption: Figure 2: General experimental workflow for the Suzuki coupling.
Procedure:
-
Reaction Setup: In a flame-dried sealed tube or microwave vial, combine 4-iodo-1H-pyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.03 equiv), SPhos (0.06 equiv), and K₂CO₃ (2.5 equiv).[8]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.[7][8]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 (v/v) ratio via syringe. The final concentration of the 4-iodopyrazole should be approximately 0.1–0.2 M.[8]
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.[8]
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[8]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][8]
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.[1][8]
Microwave-Assisted Protocol for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[10]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%, 11.6 mg)
-
Cesium carbonate (Cs₂CO₃) (1.25 mmol, 407.3 mg)
-
1,2-Dimethoxyethane (DME) (3 mL)
-
Water (1.2 mL)
Procedure:
-
Setup: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[1]
-
Solvent Addition: Add DME and water to the vial.[1]
-
Inerting: Purge the vial with nitrogen and seal it securely.[1]
-
Microwave Irradiation: Place the vial in a microwave apparatus and irradiate the reaction mixture at 90°C for 5-12 minutes.[1]
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: The subsequent purification steps are similar to the conventional heating protocol.
Data Presentation: Representative Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of 4-iodopyrazoles, showcasing the versatility of this transformation.
| 4-Iodopyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time | Yield (%) |
| 1-Boc-4-iodopyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 80 °C / 12 h | 95 |
| 1-Methyl-4-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 °C / 10 min (MW) | 92 |
| 4-Iodo-1H-pyrazole | 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene / H₂O | 100 °C / 6 h | 88 |
| 1-Aryl-3-CF₃-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | Reflux / 48 h | 56[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere (O₂ deactivates Pd(0))- Poor choice of ligand/base/solvent | - Use a fresh batch of catalyst or a robust pre-catalyst (e.g., XPhos Pd G2).- Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas.[7]- Screen different ligands (e.g., SPhos, XPhos), bases (K₃PO₄, Cs₂CO₃), and solvents.[7] |
| Protodeboronation of Boronic Acid | - Presence of excess water- Base is too strong or reaction temperature too high | - Use anhydrous solvents where appropriate.- Consider a weaker base like KF or K₂CO₃ instead of hydroxides.[7]- Lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling | - Rigorously exclude oxygen from the reaction mixture. |
| Formation of Palladium Black | - Catalyst decomposition | - This can sometimes occur without significantly affecting the outcome. If yields are low, consider a more stable ligand or pre-catalyst. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of 4-iodopyrazoles is a highly reliable and adaptable method for synthesizing a diverse range of 4-substituted pyrazoles. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and streamline the synthesis of key intermediates for drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this powerful synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Introduction: The Strategic Importance of Pyrazole Vinylation
An Application Guide to the Heck Reaction for the Synthesis of 4-Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2] The functionalization of this core structure is paramount for the development of new chemical entities. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as one of the most powerful and versatile methods for C-C bond formation, specifically for the vinylation or arylation of olefins.[3][4][5]
This guide provides an in-depth exploration of the Heck reaction as applied to 4-iodopyrazoles. The high reactivity of the carbon-iodine bond makes these substrates particularly well-suited for this transformation, allowing for the synthesis of diverse 4-vinyl and 4-aryl pyrazoles which are valuable intermediates in drug discovery.[6][7] We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer practical guidance for optimization and troubleshooting.
The Mechanism: A Palladium-Powered Catalytic Cycle
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][8] Understanding this mechanism is critical for rational experimental design, as each component—catalyst, ligand, base, and solvent—plays a crucial role in one or more of the key steps. The cycle is generally accepted to involve four main stages: Oxidative Addition, Migratory Insertion, β-Hydride Elimination, and Reductive Elimination (catalyzed by a base).[5][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole, forming a square planar Pd(II) complex.[3][9][10] This is often the rate-determining step, and the reactivity order for halides is I > Br > Cl.[10]
-
Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center. Subsequently, the pyrazole group migrates from the palladium to one of the alkene carbons in a syn-addition fashion.[3][8]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, forming a palladium-hydride species and the final substituted alkene product.[8][10] This step determines the regioselectivity and stereoselectivity of the reaction.[8]
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen iodide (HI) generated from the palladium-hydride species, regenerating the active Pd(0) catalyst to re-enter the cycle.[3][10]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters for Successful Coupling with 4-Iodopyrazoles
Optimizing a Heck reaction involves the careful selection of several key components. For heteroaromatic substrates like 4-iodopyrazoles, these choices can significantly impact yield, selectivity, and reaction time.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[9] Palladium complexes already in the Pd(0) state, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can also be used directly.[8]
-
Ligands: While some Heck reactions with highly reactive aryl iodides can proceed without a ligand, the use of phosphine ligands is generally recommended to stabilize the palladium catalyst and improve reactivity.[4][11]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, robust ligand. Bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) can often accelerate the oxidative addition step, which is beneficial for less reactive substrates.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable and active palladium complexes, which can be particularly effective for challenging couplings.[4][12]
-
-
Base: The choice of base is critical. It must be strong enough to promote the regeneration of the Pd(0) catalyst but not so strong as to cause side reactions.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃) and acetates (NaOAc) are frequently used.[13][14] K₂CO₃ is often a reliable choice.[13]
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common, especially in "Jeffery conditions," where they can also help stabilize the catalytic species.[15]
-
-
Solvent: Polar aprotic solvents are typically the most effective for the Heck reaction.[14]
-
N,N-Dimethylformamide (DMF): A versatile and widely used solvent that effectively solubilizes the various components.[13][16]
-
Other Options: N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are also excellent choices. The high boiling points of DMF, DMAc, and NMP are advantageous for reactions requiring elevated temperatures.[14]
-
Comparative Heck Reaction Conditions for Pyrazole Scaffolds
The following table summarizes various conditions reported in the literature for Heck reactions involving pyrazole and related heterocyclic substrates, providing a valuable starting point for reaction development.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-1-phenyl-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | >90 |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ (5) | None | NaOAc (2) | DMF | 120 | Good |
| 4-Iodopyrazole derivative | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMAc | 110 | 85-95 |
| 5-Bromo-3H-indole | 4-Ethenyl-1H-pyrazole | Pd(OAc)₂ (10) | None (ligandless) | K₂CO₃ (2) | DMF | 140 | 45 |
| Iodobenzene | Estragole | Pd(OAc)₂ (0.01) | None (phosphine-free) | K₂CO₃ (2) | DMF/H₂O | 100 | 97 (E/Z) |
This table is a composite representation based on typical conditions found in sources such as[15][16]. Specific yields and conditions are highly substrate-dependent.
Detailed Experimental Protocol: Vinylation of 1-Phenyl-4-iodopyrazole
This protocol describes a representative Heck reaction between 1-phenyl-4-iodopyrazole and n-butyl acrylate.
Materials:
-
1-Phenyl-4-iodopyrazole
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-phenyl-4-iodopyrazole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-iodopyrazole is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-vinylpyrazole product.
Caption: A standard workflow for a Heck reaction experiment.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent. | Use a fresh bottle of Pd(OAc)₂; Ensure solvent is anhydrous; Increase temperature in 10-20°C increments; Try a more active ligand system (e.g., P(t-Bu)₃ or an NHC ligand).[4][17] |
| Formation of Side Products | Reductive Dehalogenation (Py-H): Formation of a reduced Heck product.[4][18] | This can occur with certain bases or solvents.[4] Try switching the base (e.g., from Et₃N to K₂CO₃) or solvent. Ensure strictly anhydrous conditions. |
| Alkene Isomerization: Double bond moves to an undesired position. | This can happen with prolonged reaction times or high temperatures.[17] Try to run the reaction at the lowest effective temperature. The addition of certain salts can sometimes suppress isomerization.[17] | |
| Inconsistent Yields | Sensitivity to air/moisture; Variations in reagent purity or stoichiometry. | Ensure a robust inert atmosphere throughout the setup and reaction.[17] Use freshly distilled/anhydrous solvents and high-purity reagents. Carefully control stoichiometry. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high for the ligand system; Ligand oxidation. | Reduce the reaction temperature. Use a more thermally stable ligand (e.g., a bulky phosphine or NHC). Ensure the inert atmosphere is maintained.[4] |
Conclusion
The Mizoroki-Heck reaction is an exceptionally reliable and powerful tool for the functionalization of 4-iodopyrazoles. The high reactivity of the C-I bond allows for mild reaction conditions and broad functional group tolerance, making it highly applicable in the synthesis of complex molecules for drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of 4-substituted pyrazoles. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical transformations in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Celecoxib Analogues using 4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Introduction: The Rationale for Developing Novel Celecoxib Analogues
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant milestone in the management of pain and inflammation, offering a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] The 1,5-diarylpyrazole scaffold is the core pharmacophore responsible for its potent and selective COX-2 inhibition.[2] The trifluoromethyl group at the 3-position and the p-sulfonamidophenyl moiety at the 1-position of the pyrazole ring are crucial for this selectivity.[2]
The pursuit of celecoxib analogues is driven by the quest for compounds with improved therapeutic profiles, such as enhanced efficacy, better safety margins, or novel applications in areas like cancer chemoprevention.[3][4] Modifications to the 5-aryl ring of the pyrazole core offer a promising avenue for modulating the pharmacological properties of these molecules. To this end, efficient and versatile synthetic strategies are paramount. This application note provides a detailed protocol for the synthesis of celecoxib analogues utilizing 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole as a key building block, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Strategic Importance of this compound
The starting material, this compound, is a highly valuable intermediate for the synthesis of a diverse library of celecoxib analogues. The iodine atom at the 4-position of the pyrazole ring serves as a versatile handle for introducing a variety of aryl or heteroaryl substituents through cross-coupling reactions.[5][6] The trifluoromethyl group at the 3-position and the methyl group at the 5-position mimic the core structure of celecoxib, making it an ideal precursor for generating analogues with potential COX-2 inhibitory activity. The regioselective synthesis of such 4-iodopyrazoles is a critical first step in this synthetic approach.[6]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Celecoxib Analogue
This protocol details the synthesis of a representative celecoxib analogue, 4-(4-methylphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, via a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| This compound | C₅H₄F₃IN₂ | 290.00 | 290 mg | 1.0 | Not specified |
| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 163 mg | 1.2 | Not specified |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | Not specified |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 mg | 2.0 | Not specified |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Not specified |
| Water (degassed) | H₂O | 18.02 | 2 mL | - | Not specified |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - | Not specified |
| Brine | - | - | - | - | Not specified |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | Not specified |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | - | - | Not specified |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask, add this compound (290 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under a positive flow of argon.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired celecoxib analogue.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of a celecoxib analogue.
Mechanistic Insights and Rationale for Experimental Choices
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[7] The reaction proceeds through a catalytic cycle involving a palladium(0) complex.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group can facilitate this rate-limiting step.[8]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base (K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Reagent Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The triphenylphosphine ligands are electron-donating, which can facilitate the oxidative addition step.[7]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. The use of a base is crucial for the reaction to proceed.[4]
-
Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Catalyst deactivation | Ensure rigorous exclusion of oxygen by using a robust inert atmosphere technique. | |
| Poor quality reagents | Use freshly purchased or purified reagents. | |
| Side Product Formation | Homocoupling of the boronic acid | Use a slight excess of the boronic acid and ensure efficient stirring. |
| Protodeiodination of the starting material | Ensure the reaction is run under strictly anhydrous conditions (for the organic solvent) and a well-maintained inert atmosphere. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The use of this compound in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the synthesis of a wide array of celecoxib analogues. This application note offers a detailed and validated protocol that can be readily adapted by researchers in the field of medicinal chemistry and drug development. The insights into the reaction mechanism and troubleshooting guide will further aid in the successful implementation and optimization of this synthetic strategy, ultimately contributing to the discovery of novel therapeutic agents.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation Strategies of Trifluoromethylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Privileged Scaffold Meets Functional Bioconjugation
The trifluoromethylated pyrazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved pharmaceuticals.[1][2][3] The trifluoromethyl (-CF3) group is a bioisostere for methyl or chloro groups, offering enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5] From kinase inhibitors in oncology to treatments for hereditary angioedema, the trifluoromethylated pyrazole core is a testament to the power of fluorine chemistry in drug design.[1][6]
However, the synthesis of a potent bioactive molecule is only the first step. To understand its mechanism of action, identify its biological targets, or create advanced therapeutics like antibody-drug conjugates (ADCs), effective bioconjugation strategies are paramount. These strategies enable the covalent attachment of the pyrazole-based molecule to biomolecules such as proteins, peptides, or nucleic acids. This guide provides an in-depth exploration of key bioconjugation strategies for trifluoromethylated pyrazoles, complete with detailed protocols and the scientific rationale behind them.
Core Bioconjugation Strategies for Trifluoromethylated Pyrazoles
The selection of a bioconjugation strategy is dictated by the available functional groups on both the trifluoromethylated pyrazole and the target biomolecule, as well as the desired stability and function of the resulting conjugate. Here, we delve into three primary approaches: Click Chemistry, Covalent Targeting, and Photoaffinity Labeling.
Click Chemistry: The Power of Bioorthogonal Ligation
Click chemistry provides a set of bioorthogonal reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation in complex biological systems.[7][] The most prominent of these are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10]
This strategy involves functionalizing the trifluoromethylated pyrazole with either an azide or an alkyne group and the biomolecule with the corresponding reactive partner. The subsequent cycloaddition reaction forms a stable triazole linkage.
Diagram: Azide-Alkyne Cycloaddition Workflow
Caption: Workflow for Azide-Alkyne Cycloaddition.
This protocol is suitable for terminal alkynes and requires a copper(I) catalyst.
Materials:
-
Pyrazole-Alkyne: Trifluoromethylated pyrazole functionalized with a terminal alkyne.
-
Biomolecule-Azide: Protein or peptide with an azide-functionalized amino acid (e.g., azidohomoalanine incorporated via metabolic labeling or an azide-modified lysine).
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed to dissolve pyrazole-alkyne)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
Dissolve the pyrazole-alkyne in DMSO to create a 10-100 mM stock solution.
-
Dissolve the biomolecule-azide in PBS to a final concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-azide solution with the pyrazole-alkyne stock solution. The final concentration of the pyrazole-alkyne should be in 10-100 fold molar excess to the biomolecule.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Remove unreacted small molecules and catalyst components by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against PBS.
-
-
Analysis:
-
Confirm conjugation by SDS-PAGE (protein conjugate will show a mass shift), mass spectrometry, or HPLC.
-
SPAAC is a catalyst-free alternative, ideal for live-cell labeling where copper toxicity is a concern.[9] This requires the use of a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Pyrazole-DBCO: Trifluoromethylated pyrazole functionalized with a DBCO group.
-
Biomolecule-Azide: As described in Protocol 1.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed to dissolve pyrazole-DBCO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the pyrazole-DBCO in DMSO to create a 10-100 mM stock solution.
-
Dissolve the biomolecule-azide in PBS to a final concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the biomolecule-azide solution with the pyrazole-DBCO stock solution. The final concentration of the pyrazole-DBCO should be in 10-100 fold molar excess to the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-24 hours with gentle shaking. Reaction times may need optimization depending on the specific reactants.
-
-
Purification:
-
Purify the conjugate as described in Protocol 1.
-
-
Analysis:
-
Analyze the conjugate as described in Protocol 1.
-
Table 1: Comparison of Azide-Alkyne Cycloaddition Strategies
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Speed | Fast (minutes to hours) | Slower (hours to a day) |
| Biocompatibility | Lower (copper toxicity) | High (suitable for live cells) |
| Alkyne Reagent | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Typical Application | In vitro conjugation, proteomics | Live-cell imaging, in vivo studies |
Covalent Targeting: Irreversible Inhibition for Enhanced Potency
Many trifluoromethylated pyrazoles are designed as enzyme inhibitors.[1] By incorporating a reactive "warhead" into the pyrazole structure, it can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the active site of its target protein.[11] This strategy creates a highly stable, irreversible conjugate.
This approach leverages the intrinsic reactivity of a functional group on the pyrazole to form a covalent bond with its biological target. Common electrophilic warheads include acrylamides, chloroacetamides, and fluorosulfates.
Diagram: Covalent Targeting Workflow
Caption: Mechanism of Covalent Inhibition.
This protocol describes the labeling of a protein with a trifluoromethylated pyrazole containing an acrylamide warhead, which reacts with cysteine residues via a Michael addition.
Materials:
-
Pyrazole-Acrylamide: Trifluoromethylated pyrazole functionalized with an acrylamide group.
-
Target Protein: Purified protein containing a reactive cysteine residue.
-
Reaction Buffer: e.g., HEPES buffer, pH 7.5, containing 1 mM TCEP (to keep cysteine reduced).
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the pyrazole-acrylamide in DMSO to create a 10-100 mM stock solution.
-
Prepare the target protein in the reaction buffer to a final concentration of 1-5 µM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the pyrazole-acrylamide stock solution to the protein solution. The final concentration of the pyrazole-acrylamide should be in 1-10 fold molar excess to the protein. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a 100-fold molar excess of a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol.
-
-
Analysis:
-
Confirm covalent modification by mass spectrometry (e.g., intact protein analysis or peptide mapping by LC-MS/MS to identify the modified cysteine residue).
-
Assess the functional consequences of covalent modification using a relevant activity assay.
-
Table 2: Common Electrophilic Warheads for Covalent Targeting
| Warhead | Target Residue(s) | Reaction Type |
| Acrylamide | Cysteine | Michael Addition |
| Chloroacetamide | Cysteine, Histidine, Lysine | Nucleophilic Substitution |
| Fluorosulfate | Tyrosine | Sulfonyl Exchange |
| Epoxide | Cysteine, Serine | Ring Opening |
Photoaffinity Labeling: Capturing Interactions with Light
Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding partners of a small molecule within a complex proteome.[12] This strategy involves incorporating a photo-activatable group into the trifluoromethylated pyrazole. Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to nearby molecules, effectively "trapping" the binding interaction.[13]
A trifluoromethylated pyrazole is derivatized with a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and often an enrichment handle (e.g., alkyne or biotin for subsequent click chemistry or affinity purification).
Diagram: Photoaffinity Labeling Workflow
Caption: General workflow for Photoaffinity Labeling.
This protocol uses a diazirine-based probe, which upon photolysis, generates a highly reactive carbene that can insert into C-H and N-H bonds.
Materials:
-
Pyrazole-Diazirine-Alkyne Probe: A trifluoromethylated pyrazole functionalized with a diazirine and a terminal alkyne.
-
Cell Lysate: Prepared in a suitable lysis buffer (e.g., RIPA buffer without DTT).
-
UV Lamp (365 nm)
-
Azide-Biotin Tag
-
CuAAC reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western Blot reagents
-
Mass Spectrometry facility
Procedure:
-
Incubation:
-
Treat the cell lysate (1-5 mg/mL total protein) with the pyrazole-diazirine-alkyne probe (1-10 µM final concentration) for 30-60 minutes at 4°C to allow for binding to target proteins. Include a vehicle control (DMSO) and a competition control (excess of the non-probe pyrazole).
-
-
UV Crosslinking:
-
Place the samples on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.
-
-
Click Chemistry:
-
To the crosslinked lysate, add the azide-biotin tag (final concentration 50-100 µM) and the CuAAC reagents (CuSO₄, sodium ascorbate, THPTA) as described in Protocol 1.
-
Incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE and silver staining or Western blotting (if an antibody to a suspected target is available).
-
For unbiased target identification, perform on-bead digestion of the captured proteins followed by LC-MS/MS analysis.
-
Conclusion: Enabling Advanced Research and Development
The bioconjugation of trifluoromethylated pyrazoles is a critical step in translating these potent molecules from simple compounds into sophisticated research tools and next-generation therapeutics. By leveraging the precision of click chemistry, the robustness of covalent targeting, or the discovery power of photoaffinity labeling, researchers can unlock a deeper understanding of their biological function and create novel constructs with enhanced therapeutic potential. The protocols outlined in this guide provide a solid foundation for the successful implementation of these strategies, empowering scientists to push the boundaries of drug discovery and chemical biology.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, offering solutions grounded in mechanistic understanding and field-proven experience.
Pyrazoles are a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials. However, their synthesis is not without its challenges. This guide provides robust, self-validating protocols and explains the causality behind experimental choices to empower you to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles? The most prevalent and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] This method is widely used due to its simplicity and the ready availability of starting materials.
Q2: Why am I getting a mixture of isomers in my pyrazole synthesis? This is a classic issue of regioselectivity, especially when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[6] The formation of two or more regioisomers can occur, leading to difficult purification. The Troubleshooting Guide below provides a detailed explanation and strategies to control this.
Q3: My N-alkylation of a pyrazole is not selective. How can I control which nitrogen is alkylated? The two nitrogen atoms in the pyrazole ring have different electronic and steric environments, leading to mixtures of N1 and N2 alkylated products. Regioselectivity can be controlled by carefully selecting the base, solvent, and alkylating agent, or by using specific catalytic methods.[7]
Q4: My pyrazole product is an oil and is difficult to purify. What can I do? Purification of pyrazoles can be challenging. "Oiling out" during crystallization is a common problem.[8] Strategies to overcome this include using mixed solvent systems for recrystallization, converting the pyrazole to a salt to induce crystallization, or employing specialized chromatography techniques.[8][9][10]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Poor Regioselectivity in the Knorr Pyrazole Synthesis
Q: I'm reacting an unsymmetrical 1,3-dicarbonyl with phenylhydrazine and getting a mixture of two pyrazole regioisomers. How can I obtain a single, desired product?
A: This is a common and critical challenge. The regiochemical outcome of the Knorr synthesis is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these factors is key to directing the synthesis towards a single isomer.
Causality and Mechanistic Insight:
The reaction proceeds via the initial formation of a hydrazone intermediate.[1][3] The regioselectivity is determined by which of the two carbonyl groups of the 1,3-dicarbonyl is attacked first by the more nucleophilic nitrogen of the substituted hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups (e.g., -CF₃) near a carbonyl group increase its electrophilicity, making it a more likely site for initial attack.
-
Steric Effects: Large, bulky substituents on either the 1,3-dicarbonyl or the hydrazine will hinder the approach to the nearby carbonyl group. The reaction will favor attack at the less sterically hindered carbonyl.
-
Reaction Conditions (pH): The pH of the reaction medium is often the most powerful tool for controlling regioselectivity.
-
Acidic Conditions: In the presence of acid, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The remaining, less basic nitrogen then becomes the primary nucleophile, leading to a specific regioisomer.
-
Neutral/Basic Conditions: Without acid catalysis, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl, which can lead to the opposite regioisomer compared to acidic conditions.
-
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| pH Control | Perform the reaction in the presence of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a weaker acid like acetic acid.[1][2][4] | To modulate the nucleophilicity of the hydrazine nitrogens and favor a specific reaction pathway. |
| Solvent Choice | Experiment with different solvents. Polar protic solvents like ethanol are common, but sometimes aprotic solvents can influence the selectivity. | Solvation can affect the relative reactivity of the carbonyl groups and the hydrazine. |
| Temperature | Run the reaction at a lower temperature. | This can enhance the selectivity by favoring the pathway with the lower activation energy. |
| Substrate Modification | If possible, modify the substituents on the 1,3-dicarbonyl to enhance the electronic or steric bias towards the desired product. | To create a more pronounced difference in reactivity between the two carbonyl groups. |
Mechanistic Diagram: Regioselectivity in Knorr Pyrazole Synthesis
Caption: Control of regioselectivity in Knorr synthesis.
Issue 2: Low Yields and Side Reactions
Q: My pyrazole synthesis is resulting in a low yield of the desired product and a complex mixture of byproducts. What could be going wrong?
A: Low yields in pyrazole synthesis often stem from competing side reactions or incomplete conversion. Identifying the likely byproducts is the first step in optimizing the reaction conditions to favor your desired pyrazole.
Common Side Reactions:
-
Formation of Pyrazolones: If a β-ketoester is used as the 1,3-dicarbonyl component, the reaction can terminate at the pyrazolone stage, which is a stable tautomer.[3]
-
Double Condensation/Azine Formation: The hydrazine can react with two molecules of the carbonyl compound, or vice-versa, leading to azine byproducts.
-
Michael Addition: If α,β-unsaturated carbonyl compounds are used as precursors, Michael addition of the hydrazine can lead to pyrazolidine intermediates that may not fully oxidize to the pyrazole.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine is sometimes used to ensure complete conversion of the dicarbonyl. | To minimize unreacted starting materials and side reactions involving an excess of one reactant. |
| Temperature and Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures, which can promote byproduct formation. | To prevent decomposition of the product and minimize side reactions that may be favored at higher temperatures or longer times. |
| Atmosphere | If the reaction involves an oxidation step (e.g., from a pyrazoline intermediate), ensure an adequate supply of an oxidant or run the reaction open to the air. Conversely, if sensitive reagents are used, an inert atmosphere (N₂ or Ar) may be necessary. | To control the chemical environment and favor the desired reaction pathway. |
| Catalyst | Ensure the appropriate catalyst (acid or base) is used at the correct loading. For some syntheses, a catalyst may not be necessary. | The presence and concentration of a catalyst can significantly influence the reaction rate and selectivity. |
Issue 3: Challenges in Product Purification
Q: My crude pyrazole is a persistent oil, and I'm struggling to get a pure solid product. Column chromatography is also proving difficult. What are my options?
A: Purification is a frequent bottleneck in pyrazole synthesis. The following strategies can be employed when standard crystallization and chromatography are challenging.
Troubleshooting Strategies:
| Technique | Protocol | When to Use |
| Mixed-Solvent Recrystallization | Dissolve the crude oil in a minimum of a hot "good" solvent (e.g., ethanol, ethyl acetate) and slowly add a hot "poor" solvent (e.g., water, hexanes) until the solution becomes turbid. Allow to cool slowly.[8][10] | When a single solvent for recrystallization is not effective. This is a very common and powerful technique for pyrazoles. |
| Trituration | Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify. | To induce crystallization of an oil and wash away soluble impurities. |
| Salt Formation and Crystallization | Dissolve the crude pyrazole in a suitable solvent and add an acid (e.g., HCl in ether, oxalic acid) to form the corresponding salt, which is often more crystalline than the free base. The salt can be isolated and then neutralized to recover the pure pyrazole.[9] | For basic pyrazoles that are difficult to crystallize. This can also aid in separating from non-basic impurities. |
| Chromatography on Treated Silica | If the pyrazole is basic and shows tailing on silica gel, pre-treat the silica by slurrying it with a solvent containing a small amount of triethylamine (e.g., 1%) before packing the column. | To deactivate the acidic sites on the silica gel that can strongly adsorb basic compounds. |
Issue 4: Lack of Regioselectivity in N-Alkylation
Q: I am trying to alkylate my 3-substituted pyrazole and I'm getting an inseparable mixture of N1 and N2 alkylated products. How can I selectively alkylate one nitrogen over the other?
A: The N-alkylation of unsymmetrical pyrazoles is a classic problem. The outcome is governed by a combination of steric and electronic factors, as well as the reaction conditions. Fortunately, several methods have been developed to achieve high regioselectivity.
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen. A bulky substituent at the C3 position will direct alkylation to the N1 position.
-
Base and Counter-ion: The choice of base is critical. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation through coordination effects.[7]
-
Solvent: The solvent can affect the dissociation of the pyrazole salt and the reactivity of the alkylating agent.
Strategies for Regiocontrolled N-Alkylation:
| Desired Isomer | Recommended Method | Rationale |
| N1-Alkylation (less hindered N) | Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[11] | This generates the pyrazolate anion, and the alkylation is primarily governed by sterics, favoring attack at the more accessible N1 position. |
| N2-Alkylation (more hindered N) | Employ a magnesium-catalyzed reaction. For example, using MgBr₂ as a catalyst can direct the alkylation to the N2 position with high selectivity. | The magnesium salt is thought to coordinate with the pyrazole nitrogens in a way that makes the N2 position more accessible or nucleophilic. |
Workflow Diagram: Troubleshooting N-Alkylation Regioselectivity
Caption: A decision workflow for N-alkylation strategies.
Experimental Protocols
Protocol 1: Regioselective Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone from an unsymmetrical β-ketoester, where regioselectivity is a key consideration.[6]
Materials:
-
Ethyl acetoacetate (12.5 mmol, 1.0 eq.)
-
Phenylhydrazine (12.5 mmol, 1.0 eq.)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Ice-water bath
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) followed by the slow, dropwise addition of phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is exothermic.[6]
-
Heating: Assemble a reflux condenser and heat the reaction mixture in a heating mantle or oil bath to 135-145 °C for 1 hour.[6] The mixture will become a heavy syrup.
-
Isolation: After 1 hour, remove the flask from the heat and allow it to cool slightly. Transfer the warm syrup to a beaker and cool it thoroughly in an ice-water bath.
-
Crystallization: Add 2 mL of diethyl ether to the cold syrup and stir vigorously with a glass rod to induce crystallization. The crude pyrazolone will precipitate as a powder.[6]
-
Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether. Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.[6]
-
Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator to a constant weight.
Protocol 2: General Procedure for N-Alkylation of a Pyrazole
This protocol provides a general method for N-alkylation under basic conditions, which typically favors the N1 isomer for sterically hindered pyrazoles.[12]
Materials:
-
Substituted pyrazole (1.0 eq.)
-
Anhydrous Dichloroethane (DCE)
-
Alkylating agent (e.g., benzyl trichloroacetimidate, 1.0 eq.)
-
Camphorsulfonic acid (CSA, 0.2 eq.)
-
Round-bottom flask
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of argon, add the pyrazole (1 eq.), the trichloroacetimidate alkylating agent (1 eq.), and CSA (0.2 eq.).[12][13]
-
Solvent Addition: Add anhydrous DCE to form a 0.25 M solution.[12][13]
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[12][13]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated pyrazole(s). The ratio of regioisomers can be determined by ¹H NMR analysis of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing dehalogenation of 4-iodopyrazoles in Suzuki reactions
Technical Support Center: Suzuki Reactions with 4-Iodopyrazoles
A Guide to Mitigating Dehalogenation Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 4-iodopyrazoles in Suzuki-Miyaura cross-coupling reactions. While the carbon-iodine bond's high reactivity makes 4-iodopyrazole an excellent substrate for rapid oxidative addition, it also renders it susceptible to a common and often yield-limiting side reaction: dehalogenation (or more specifically, deiodination).[1][2] This resource provides in-depth troubleshooting advice, scientifically-grounded explanations, and actionable protocols to help you minimize this unwanted pathway and maximize the yield of your desired 4-substituted pyrazole product.
In any Suzuki-Miyaura coupling, the desired productive cycle competes with side reactions.[3] With sensitive substrates like 4-iodopyrazoles, the palladium catalyst can enter a dehalogenation pathway, where the iodine atom is replaced by a hydrogen, yielding the simple pyrazole core instead of the target molecule.[1][2] This occurs primarily through the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or impurities.[1] This Pd-H intermediate can then undergo reductive elimination with the pyrazole moiety, leading to the undesired byproduct.[1][3]
References
Technical Support Center: Troubleshooting Low Yields in Sonogashira Coupling of Iodopyrazoles
Welcome to the technical support center for the Sonogashira coupling of iodopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes temperamental C-C bond-forming reaction. Here, we will move beyond simple procedural lists to explore the underlying causes of common issues and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodopyrazole substrate is showing little to no conversion. What are the first things I should check?
A1: When a reaction fails to proceed, the issue often lies with the core components. Start by troubleshooting the catalyst system, the quality of your reagents, and the reaction conditions. A key consideration is that pyrazoles, as N-heterocycles, can coordinate with the palladium center, potentially inhibiting catalysis.[1] Therefore, selecting the right catalyst and ligands is crucial. Also, ensure your solvents and amine base are anhydrous and thoroughly degassed. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), while water can deactivate the catalyst.[1]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction, particularly in copper(I)-cocatalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[1] To mitigate this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon).[1] A significant strategy is to switch to a copper-free Sonogashira protocol, as the copper co-catalyst is often the primary culprit in promoting homocoupling.[1][2][3][4][5] Additionally, the slow addition of the terminal alkyne can help maintain a low concentration, favoring the desired cross-coupling pathway.[1]
Q3: I'm seeing a byproduct that corresponds to the deiodinated pyrazole. What causes this and how can I prevent it?
A3: Deiodination, or hydrodehalogenation, is a known side reaction in palladium-catalyzed cross-couplings where a hydrogen atom replaces the iodine on your pyrazole.[6] This reduces your yield and complicates purification. Key factors influencing deiodination include the choice of base, reaction temperature, and solvent. Using a very strong base or a protic solvent can promote this side reaction.[6] Consider switching to a weaker, non-nucleophilic base and an aprotic solvent.[6] Lowering the reaction temperature, while potentially slowing the desired reaction, can often disproportionately reduce the rate of deiodination.[1][6]
In-Depth Troubleshooting Guides
Issue 1: Catalyst System Inefficiency and Inactivation
The heart of the Sonogashira reaction is the palladium catalyst. Its efficiency can be compromised by several factors when working with N-heterocyclic substrates like iodopyrazoles.
Causality: The nitrogen atoms in the pyrazole ring can act as ligands, coordinating to the palladium center and leading to catalyst inhibition or decomposition.[1] This is particularly problematic with standard phosphine ligands that may not be robust enough to prevent this interaction.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective for these substrates.[1][7] They can promote the desired catalytic cycle and prevent catalyst poisoning.
-
Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, they may not be optimal.[7] Consider more modern, air-stable precatalysts that readily form the active monoligated Pd(0) species.[8]
-
Catalyst Decomposition: The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[9] This can be caused by impurities, high temperatures, or an inappropriate solvent.[9][10] If this occurs, a thorough review of reagent purity and reaction conditions is necessary.
This protocol outlines a parallel screening approach to identify an optimal ligand for your specific iodopyrazole and alkyne.
-
Setup: In an array of reaction vials within a glovebox or under a strict argon atmosphere, add the iodopyrazole (1.0 eq), palladium source (e.g., Pd₂(dba)₃, 2.5 mol %), and the ligand to be screened (5-10 mol %).
-
Reagent Addition: To each vial, add anhydrous, degassed solvent (e.g., DMF or toluene) and a degassed amine base (e.g., Et₃N or DIPEA, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to each vial.
-
Reaction: Seal the vials and stir the reactions at the desired temperature (start with room temperature and screen up to 80-100 °C).
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours). Compare the conversion to the desired product across the different ligands.
Issue 2: The Role of Copper and the Merits of Going Copper-Free
The traditional Sonogashira reaction utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[7][11] However, this copper cycle is also responsible for the problematic Glaser homocoupling.[2][5]
Causality: The copper(I) acetylide can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a 1,3-diyne byproduct and consuming your valuable alkyne.[12]
Troubleshooting Steps:
-
Rigorous Degassing: If using a copper co-catalyst, ensure all reagents and the reaction vessel are scrupulously free of oxygen.[1]
-
Switch to Copper-Free Conditions: This is often the most effective solution to eliminate homocoupling.[1][2][3][4][5] Copper-free protocols may require different ligands, bases, or slightly elevated temperatures to proceed efficiently.[1][9]
| Parameter | Standard Sonogashira (with CuI) | Copper-Free Sonogashira |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) | Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos) or an NHC-Pd precatalyst |
| Base | Et₃N, DIPEA | Stronger, non-coordinating bases like DBU or an inorganic base like K₃PO₄ or Cs₂CO₃ |
| Solvent | DMF, THF, Toluene | Aprotic solvents like Dioxane, Toluene, DMSO |
| Key Advantage | Often proceeds at room temperature for reactive iodides. | Significantly reduces or eliminates alkyne homocoupling.[1][2] |
| Key Disadvantage | Prone to Glaser homocoupling.[1] | May require higher temperatures or longer reaction times. |
Issue 3: Optimizing Reaction Conditions - Base, Solvent, and Temperature
The interplay between the base, solvent, and temperature is critical and often substrate-dependent.
Causality:
-
Base: The base deprotonates the terminal alkyne to form the reactive acetylide.[9] Its strength and steric bulk can influence reaction rates and side reactions like deiodination.
-
Solvent: The solvent must solubilize all components and can influence catalyst stability and activity. Aprotic solvents are generally preferred to minimize protodehalogenation.[1][6]
-
Temperature: While iodopyrazoles are generally reactive, some sterically hindered or electron-poor substrates may require heating to facilitate the oxidative addition step.[1][13] However, higher temperatures can also promote catalyst decomposition and deiodination.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the key steps in the palladium-catalyzed portion of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. reddit.com [reddit.com]
identifying byproducts in the synthesis of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Document ID: TSC-2026-01-PYR-IOD
For: Researchers, scientists, and drug development professionals.
Overview of Synthesis
The target molecule, 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole, is a key building block in medicinal and agrochemical research.[1][2] Its synthesis is typically achieved via electrophilic iodination of the precursor, 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The C-4 position of the pyrazole ring is susceptible to electrophilic attack, making direct iodination a viable strategy.[3][4][5]
Commonly employed iodinating agents include N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) or even hydrogen peroxide in water for a greener approach.[4][5][6] The choice of reagent and conditions is critical for achieving high regioselectivity and minimizing byproduct formation.[4][6] The trifluoromethyl group at C-3 is a strong electron-withdrawing group, which deactivates the ring, often requiring specific conditions to drive the reaction to completion.[7][8]
Typical Reaction Scheme
The direct C-4 iodination of 5-methyl-3-(trifluoromethyl)-1H-pyrazole is an electrophilic aromatic substitution reaction. The general pathway is illustrated below.
Figure 1. General workflow for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and subsequent analysis.
FAQ 1: My reaction seems incomplete. My analysis (TLC, LC-MS) shows a significant amount of starting material remaining. What's going wrong?
This is a common issue, often related to the reactivity of the substrate or the potency of the iodinating system.
-
Causality: The electron-withdrawing trifluoromethyl (-CF₃) group deactivates the pyrazole ring, making it less nucleophilic and slowing down the rate of electrophilic substitution.[7] If the reaction conditions (time, temperature, reagent stoichiometry) are insufficient, the conversion will be low.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50 °C), but be mindful that this can sometimes lead to other byproducts.
-
Increase Reagent Stoichiometry: Increase the equivalents of the iodinating agent (e.g., from 1.1 eq to 1.5 eq of NIS).
-
Use a More Potent Iodinating System: If NIS alone is ineffective, using it in the presence of an acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid can generate a more powerful electrophilic iodine species.[8][9] Systems like I₂ with an oxidant (e.g., CAN) are also highly effective for C-4 iodination.[4][5]
-
FAQ 2: I've isolated my product, but the NMR shows an unexpected singlet in the aromatic region and my mass spec has a peak at M+126. What is this impurity?
This strongly suggests the presence of a di-iodinated byproduct.
-
Causality: Over-iodination can occur if the reaction conditions are too harsh or if excess iodinating agent is used on a highly activated ring.[6] While the CF₃ group is deactivating, the methyl group is activating, and once the first iodine is on the ring, the electronic properties change. However, for this specific substrate, di-iodination on the pyrazole ring itself is less common than potential side reactions on other parts of the molecule if it were more complex. A more likely scenario for di-iodination occurs if the starting pyrazole is not substituted at the N-1 position, allowing for potential iodination at multiple sites.
-
Identification: The most likely byproduct is 4,5-diiodo-3-(trifluoromethyl)-1H-pyrazole if the starting material was 3-(trifluoromethyl)-1H-pyrazole instead of the 5-methyl variant. For the specified synthesis, a more probable over-reaction could be iodination on an N-aryl substituent if one were present.[6]
-
Preventative Measures:
-
Stoichiometric Control: Use the iodinating agent in slight excess (e.g., 1.05-1.1 equivalents) and add it portion-wise to the reaction mixture to avoid high local concentrations.
-
Milder Conditions: Reduce the reaction temperature and time. A less reactive iodinating agent may be beneficial.[6]
-
FAQ 3: My mass spectrum shows a peak corresponding to a mass of M-82 (loss of CF₃ and H). Could the trifluoromethyl group be unstable?
While the C-CF₃ bond is generally robust, certain conditions can lead to side reactions.
-
Causality: Although direct cleavage of the C-CF₃ bond is rare under typical iodination conditions, the presence of strong nucleophiles or certain radical pathways could potentially lead to degradation. A more likely scenario is observing a fragment in the mass spectrometer. However, in some syntheses of N-trifluoromethyl pyrazoles, the formation of "des-CF₃" side products has been noted, particularly when unstable intermediates are involved.[10]
-
Troubleshooting Steps:
-
Confirm the Structure: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the byproduct. 13C NMR can also be definitive, as the characteristic quartet for the CF₃ carbon would be absent.[11][12]
-
Modify Conditions: Ensure the reaction is performed under anhydrous and inert conditions (e.g., under Nitrogen or Argon) to exclude moisture and oxygen, which could initiate degradation pathways. Avoid excessively high temperatures or prolonged reaction times.
-
Byproduct Identification and Characterization
A summary of the target compound and its most probable byproducts is provided below.
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Key Analytical Features |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10 | 151.05 | ¹H NMR: Two distinct singlets for the pyrazole C4-H and the C5-CH₃. ¹⁹F NMR: A singlet around -62 to -67 ppm.[11][13] |
| This compound | C₅H₄F₃IN₂ | 276.00 | 276.95 | ¹H NMR: Absence of the pyrazole C4-H singlet. Presence of the C5-CH₃ singlet. MS: Characteristic isotopic pattern for iodine. |
| Di-iodinated Pyrazole byproduct | C₅H₃F₃I₂N₂ | 401.90 | 402.85 | ¹H NMR: Absence of all aromatic pyrazole protons. MS: Mass peak is 125.9 amu higher than the desired product. |
| Azo-linked Dimer | C₁₀H₈F₆N₄ | 298.19 | 299.08 | Causality: Can form if using reagents like nitrogen triiodide under specific conditions.[14] MS: Mass corresponding to the dimer of the starting material minus 2H. Highly colored compound. |
Recommended Analytical Protocols
Protocol 1: In-Process Reaction Monitoring by LC-MS
-
Sample Preparation: Quench a 5 µL aliquot of the reaction mixture in 1 mL of acetonitrile.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and ESI+ mass spectrometry.
-
Expected Elution Order: Starting Material -> Product -> Di-iodo byproduct (increasing retention time with increasing iodination).
Protocol 2: Product and Byproduct Identification by NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample (or crude mixture) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Look for the disappearance of the singlet corresponding to the C4-H of the pyrazole ring (~6.5 ppm) and the retention of the methyl singlet.
-
¹⁹F NMR: Acquire a fluorine spectrum. The CF₃ group should appear as a sharp singlet. The chemical shift can provide information about the electronic environment.[11][13]
-
¹³C NMR: This is particularly useful for confirming the substitution pattern. Look for the characteristic quartet of the CF₃ carbon (¹JC-F ≈ 270 Hz) and the C3 carbon (²JC-F ≈ 35-42 Hz).[4][12]
Visualizing Reaction & Side-Reaction Pathways
The following diagram illustrates the desired reaction alongside the most common side reaction pathway (over-iodination).
References
- 1. 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 2. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. sciforum.net [sciforum.net]
Technical Support Center: Regioselective Iodination of 3-(Trifluoromethyl)-1H-pyrazoles
Welcome to the technical support center for the regioselective iodination of 3-(trifluoromethyl)-1H-pyrazoles. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. The introduction of an iodine atom onto the pyrazole core provides a versatile handle for further functionalization, most notably through cross-coupling reactions. However, achieving precise regiocontrol during iodination can be a significant challenge due to the electronic influence of the trifluoromethyl group.
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the iodination of 3-(trifluoromethyl)-1H-pyrazoles, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of 4- and 5-Iodo Isomers Obtained
Potential Causes:
-
Reaction Conditions Favoring Multiple Pathways: The choice of iodinating agent and reaction conditions can significantly influence the site of iodination. Electrophilic iodination typically favors the C-4 position, while metalation-iodination strategies favor the C-5 position.
-
Insufficient Directing Group Effect: The trifluoromethyl group at the C-3 position is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution and can influence the acidity of the C-5 proton.
Recommended Solutions:
-
For Selective C-4 Iodination: Employ an electrophilic iodination system. A well-established method involves using molecular iodine (I₂) in the presence of a mild oxidant like ceric ammonium nitrate (CAN).[1][2][3][4][5] This system generates an electrophilic iodine species that preferentially attacks the electron-rich C-4 position.
-
Protocol Adjustment: If you are still observing a mixture of isomers, consider increasing the steric bulk of the N-1 substituent, which can further disfavor substitution at the adjacent C-5 position.
-
-
For Selective C-5 Iodination: A deprotonation-iodination strategy is highly effective.[1][2][3][4][5] This involves treating the N-substituted 3-(trifluoromethyl)-1H-pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to selectively deprotonate the C-5 position, followed by quenching the resulting lithium pyrazolide with molecular iodine.[2][3][4][5]
-
Critical Parameter: Ensure anhydrous conditions and low temperatures (e.g., -78 °C) during the lithiation step to prevent side reactions.
-
Issue 2: Low Yield of the Desired Iodinated Product
Potential Causes:
-
Incomplete Reaction: The deactivating effect of the trifluoromethyl group can render the pyrazole less reactive towards electrophilic attack, leading to incomplete conversion.
-
Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or strongly acidic or basic media, can lead to degradation.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of iodinating agent to substrate can result in either incomplete reaction or the formation of di-iodinated byproducts.
Recommended Solutions:
-
Optimize Reaction Conditions:
-
For electrophilic iodinations (e.g., I₂/CAN), if the reaction is sluggish at room temperature, consider gentle heating or refluxing overnight to drive the reaction to completion.[3]
-
For lithiation-iodination, ensure the complete formation of the pyrazolide before adding the iodine.
-
-
Select a More Reactive Iodinating System: If using a mild iodinating agent like I₂ alone is ineffective, consider using N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA).[4][6][7] This combination generates a more potent electrophilic iodine species.
-
Careful Control of Stoichiometry: Begin with a slight excess of the iodinating agent (e.g., 1.1-1.3 equivalents) and monitor the reaction progress by TLC or LC-MS to determine the optimal amount.[3][5]
Issue 3: Formation of Di-iodinated Byproducts
Potential Cause:
-
Excess Iodinating Agent: Using a large excess of the iodinating reagent can lead to a second iodination, typically at the remaining open position on the pyrazole ring.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the amount of the iodinating agent used. Aim for a stoichiometry of 1.0 to 1.1 equivalents relative to the pyrazole substrate.
-
Reverse Addition: In some cases, adding the pyrazole solution slowly to the iodinating agent's solution can help to maintain a low concentration of the pyrazole and minimize over-iodination.
Issue 4: Reaction Fails to Proceed
Potential Causes:
-
Highly Deactivated Substrate: The combination of the trifluoromethyl group and other electron-withdrawing groups on the pyrazole ring can render it too unreactive for standard electrophilic iodination conditions.
-
Poor Quality Reagents: Decomposed or impure reagents, especially the iodinating agent or the base in lithiation reactions, can prevent the reaction from occurring.
Recommended Solutions:
-
Employ a Superelectrophilic System: For highly deactivated pyrazoles, consider using NIS in a strong acid like trifluoromethanesulfonic acid. This generates a highly reactive iodinating species.[8]
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. For instance, n-BuLi solutions should be titrated before use to determine their exact concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in the iodination of 3-(trifluoromethyl)-1H-pyrazoles?
A1: The regioselectivity is primarily governed by the interplay of electronic and steric effects, and the choice of reaction mechanism.
-
Electrophilic Aromatic Substitution (e.g., I₂/CAN, NIS): The pyrazole ring is an electron-rich aromatic system. Electrophilic attack is generally favored at the C-4 position, which is para to the N-1 nitrogen and meta to the N-2 nitrogen. The electron-withdrawing trifluoromethyl group at C-3 deactivates the ring, particularly at the adjacent C-4 and C-5 positions. However, the C-4 position remains the most nucleophilic site for electrophilic attack.
-
Deprotonation-Iodination (e.g., n-BuLi, then I₂): The trifluoromethyl group significantly increases the acidity of the proton at the C-5 position.[3] A strong base like n-BuLi will selectively abstract this acidic proton to form a stable lithium pyrazolide. This intermediate then reacts with an electrophilic iodine source (I₂) to yield the 5-iodo derivative exclusively.[2][3][4][5]
Q2: How do different iodinating reagents compare for the C-4 iodination of 3-(trifluoromethyl)-1H-pyrazoles?
A2: Several reagents can effect C-4 iodination, with varying reactivity and handling requirements.
| Iodinating System | Typical Conditions | Advantages | Disadvantages |
| I₂ / Oxidant (e.g., CAN) | MeCN, Reflux | High regioselectivity for C-4, readily available reagents.[1][2][3][4][5] | May require elevated temperatures and longer reaction times for deactivated substrates.[3][5] |
| N-Iodosuccinimide (NIS) / Acid | Acetonitrile or Acetic Acid, RT to 80 °C | Highly effective for deactivated pyrazoles, milder conditions often suffice.[4][6] | Can be more expensive than I₂-based systems. |
| Iodine Monochloride (ICl) | CH₂Cl₂, Li₂CO₃ | Can be used for in situ dehydration/iodination of dihydropyrazole precursors.[9] | Can lead to side reactions if other electron-rich aromatic rings are present.[1] |
Q3: Are there any "green" or more environmentally friendly methods for iodinating these pyrazoles?
A3: Yes, greener alternatives are being developed. One notable method uses molecular iodine with hydrogen peroxide in water as the solvent.[10][11] The primary byproduct of this reaction is water, making it an environmentally benign option.[1] However, the applicability of this method to the less reactive 3-(trifluoromethyl)-1H-pyrazoles may require optimization of reaction conditions.
Q4: My pyrazole has an N-H bond. Do I need to protect it before iodination?
A4: It is highly recommended to have a substituent on the N-1 nitrogen. The N-H proton is acidic and can interfere with many iodination conditions, particularly those involving bases (like the n-BuLi method) or leading to complex product mixtures. Protection with a suitable group (e.g., aryl, methyl) is a standard practice before attempting regioselective iodination.[2][3][4][5]
Visualizing Reaction Pathways
To aid in experimental design, the following diagrams illustrate the decision-making process for achieving the desired regioisomer.
Caption: Decision workflow for selecting the appropriate iodination method.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole via CAN-Mediated Iodination[3][4]
This protocol is adapted from the work of Jasiński and coworkers.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) in acetonitrile (6 mL).
-
Reagent Addition: To the stirred solution, add elemental iodine (I₂) (330 mg, 1.3 mmol, 1.3 equiv) followed by ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol, 1.1 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole.
Protocol 2: Regioselective Synthesis of 5-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole via Lithiation-Iodination[3][4]
This protocol is also adapted from the work of Jasiński and coworkers.
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF) (5 mL).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve elemental iodine (I₂) (305 mg, 1.2 mmol, 1.2 equiv) in anhydrous THF (2 mL). Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C.
-
Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the mixture with ethyl acetate. Combine the organic layers and wash with saturated aqueous sodium thiosulfate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 9. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Sulfur-Containing Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding a particularly challenging area of cross-coupling chemistry: reactions involving sulfur-containing pyrazole substrates. The dual presence of a sulfur moiety and the pyrazole ring, both known catalyst inhibitors, presents a unique set of obstacles that can lead to low yields, stalled reactions, and catalyst decomposition. This document provides actionable, field-proven insights to help you overcome these challenges.
I. Understanding the Dual-Poisoning Challenge
Before delving into troubleshooting, it's crucial to understand the underlying mechanisms of catalyst poisoning in this specific context. Both the sulfur atom and the nitrogen atoms of the pyrazole ring can act as potent inhibitors for palladium catalysts commonly used in cross-coupling reactions.
-
Sulfur Poisoning: Sulfur-containing functional groups (thioethers, thiols, etc.) can irreversibly bind to the palladium center, leading to the formation of stable, off-cycle palladium-sulfur complexes.[1][2] This sequestration of the active catalyst effectively shuts down the catalytic cycle.
-
Pyrazole Inhibition: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst. While this coordination is often reversible, it can lead to the formation of inactive or less active catalyst species, thereby slowing down or halting the reaction.[3] The use of bulky, electron-rich ligands is a common strategy to mitigate this type of inhibition.[4][5]
The simultaneous presence of both moieties can lead to a synergistic poisoning effect, where the catalyst is attacked from multiple angles, making successful cross-coupling particularly difficult.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter from researchers working with sulfur-containing pyrazoles:
Q1: My Suzuki-Miyaura coupling of a bromo-pyrazole with a methylthio-substituent is not working. What is the most likely cause?
A1: The most probable cause is a combination of catalyst poisoning by both the sulfur atom of the methylthio group and coordination of the pyrazole nitrogens to the palladium center. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective under these conditions. You will likely need to employ a more robust catalyst system, specifically one with a bulky, electron-rich phosphine ligand.
Q2: I am observing a lot of starting material decomposition and palladium black formation. What's happening?
A2: Palladium black formation is a strong indicator of catalyst decomposition. This can be caused by a number of factors, including:
-
High Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition, especially when the catalyst is already destabilized by coordinating substrates.
-
Inadequate Ligand Protection: If the ligand is not bulky or electron-rich enough, it may not sufficiently shield the palladium center from the poisoning effects of your substrate.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) active species to inactive Pd(II) oxides.
Q3: Can I use a higher catalyst loading to overcome the poisoning?
A3: While increasing the catalyst loading can sometimes provide a temporary boost in conversion, it is often not a cost-effective or scalable solution. It also doesn't address the root cause of the deactivation. A better approach is to focus on optimizing the ligand, base, and reaction conditions to create a more stable and active catalytic system. In some cases, a very high catalyst loading might be necessary, but it should be a last resort after other optimization strategies have been exhausted.
Q4: Are there any specific ligands you recommend for these types of substrates?
A4: Yes, for substrates with both sulfur and pyrazole moieties, we recommend starting with bulky, electron-rich biarylphosphine ligands. Ligands from the Buchwald family, such as SPhos, XPhos, and AdBrettPhos , have shown success in couplings of other challenging heterocyclic substrates and are a good starting point.[5][6] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during cross-coupling reactions of sulfur-containing pyrazoles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Conversion | 1. Catalyst Poisoning: Strong coordination of sulfur and/or pyrazole nitrogen to the palladium center. | 1a. Ligand Screening: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands to sterically shield the palladium. 1b. Pre-catalyst Choice: Use a pre-formed, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species. 1c. Additive Screening: Consider the addition of a sacrificial ligand or a scavenger for sulfur impurities. |
| 2. Inefficient Oxidative Addition: The C-X bond of your pyrazole is not reactive enough. | 2a. Halide Choice: If possible, use an iodo-pyrazole instead of a bromo- or chloro-pyrazole, as the C-I bond is more reactive. 2b. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C, but be mindful of potential catalyst decomposition. | |
| 3. Poor Reagent Quality: Impurities in starting materials, solvents, or base. | 3a. Reagent Purification: Purify starting materials (recrystallization, distillation). Use anhydrous, degassed solvents. Use a fresh, high-purity base. | |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Oxygen Contamination: Leads to homocoupling of boronic acids/esters. | 1a. Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Maintain a positive pressure of argon or nitrogen. |
| 2. Excess Water or Protic Solvents: Can lead to protodeboronation of the boronic acid/ester. | 2a. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more stable than boronic acids.[7][8] | |
| 3. Base-Mediated Decomposition: The base may be degrading your starting materials or products. | 3a. Base Screening: Screen a variety of bases, including weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) and organic bases (e.g., triethylamine, DIPEA). | |
| Catalyst Decomposition (Palladium Black Formation) | 1. High Temperature: Can lead to catalyst agglomeration and precipitation. | 1a. Lower Temperature: Try running the reaction at a lower temperature for a longer period. |
| 2. Inadequate Ligand Protection: The ligand is not robust enough to stabilize the catalyst throughout the reaction. | 2a. Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized. | |
| 3. Substrate-Induced Decomposition: The sulfur-containing pyrazole itself may be promoting catalyst decomposition. | 3a. Slow Addition: Consider adding the sulfur-containing pyrazole slowly to the reaction mixture to maintain a low instantaneous concentration. |
IV. Experimental Protocols & Methodologies
Below are starting-point protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of a generic sulfur-containing halo-pyrazole. These should be considered as a basis for further optimization.
A. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the sulfur-containing halo-pyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried vial, add the sulfur-containing halo-pyrazole (1.0 eq.) and the amine (1.2 eq.).
-
Catalyst and Base Addition: In a glovebox or under inert atmosphere, add the palladium precatalyst (e.g., AdBrettPhos-Pd-G3, 1-5 mol%) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 90-120 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
V. Visualizing the Problem and Solutions
To better understand the challenges and troubleshooting pathways, the following diagrams illustrate key concepts.
Mechanism of Dual Catalyst Poisoning
Caption: Dual poisoning pathways for palladium catalysts.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting failed reactions.
VI. Concluding Remarks
Cross-coupling reactions involving sulfur-containing pyrazoles are undeniably challenging, but they are not insurmountable. A systematic and mechanistically informed approach to troubleshooting is key to success. By carefully selecting a robust catalyst system, particularly one featuring a bulky, electron-rich ligand, and by meticulously controlling reaction parameters such as temperature, base, and atmosphere, researchers can significantly improve their chances of achieving the desired transformation. We encourage you to use this guide as a starting point for your experimental design and optimization.
VII. References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). In PMC. Retrieved January 5, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig amination. (2023, June 30). In Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). In ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). In PubMed Central. Retrieved January 5, 2026, from --INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). In NIH. Retrieved January 5, 2026, from --INVALID-LINK--
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). In DSpace@MIT. Retrieved January 5, 2026, from --INVALID-LINK--
-
Poisoning and deactivation of palladium catalysts. (n.d.). In ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. --INVALID-LINK--
-
Special Issue: Sulfur-Nitrogen Heterocycles. (n.d.). In PMC. Retrieved January 5, 2026, from --INVALID-LINK--
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). In TCI Chemicals. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (n.d.). In Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--
-
Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. (n.d.). In Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--
-
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. (n.d.). In A2B Chem. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the stability of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center for projects involving 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole . This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the stability of this highly functionalized pyrazole. As your Senior Application Scientist, I will provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
The unique combination of a trifluoromethyl group (a strong electron-withdrawing group), an iodine atom (a versatile synthetic handle and a potential leaving group), and a methyl group on the pyrazole core creates a molecule with significant potential but also specific stability challenges.[1][2][3] Understanding how solvents influence its degradation is critical for successful synthesis, purification, storage, and application.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: My solution of the iodo-pyrazole in methanol is turning yellow/brown overnight. What is happening and why?
A1: This discoloration is a classic indicator of degradation, specifically de-iodination, leading to the formation of elemental iodine (I₂), which is yellowish-brown in solution.[4] This process is often accelerated in protic solvents like methanol for several key reasons:
-
Solvent-Assisted C-I Bond Cleavage: Protic solvents, which have O-H or N-H bonds, can stabilize both the iodide leaving group (I⁻) and any potential cationic intermediates through hydrogen bonding.[5][6] This lowers the energy barrier for the C-I bond to break.
-
Nucleophilicity of the Solvent: Methanol can act as a nucleophile, potentially attacking the electron-deficient pyrazole ring and displacing the iodide. The trifluoromethyl group strongly withdraws electron density from the ring, making it more susceptible to nucleophilic attack.[1][2]
-
Light Sensitivity: Aryl iodides can be sensitive to light (photolysis), which can induce homolytic cleavage of the C-I bond to form radicals.[4][7] This process can be exacerbated in solution.
Q2: Which solvents are recommended for storing this compound in solution for short-term and long-term stability?
A2: The choice of solvent is critical. Based on the chemical principles governing stability, the following recommendations apply:
-
High Stability (Recommended): Aprotic, non-polar, or less polar solvents are the best choice.[4] Examples include Toluene, Hexanes, Dichloromethane (DCM), and Tetrahydrofuran (THF) . These solvents do not have the hydrogen-bonding capability to stabilize leaving groups, thus slowing down degradation pathways.[5][8]
-
Moderate Stability: Polar aprotic solvents like Acetonitrile (ACN) and Dimethylformamide (DMF) can be used, but purity is key.[4] While they don't donate hydrogen bonds, their polarity can still influence reaction rates. Ensure they are dry and free of nucleophilic impurities.
-
Lower Stability (Use with Caution): Protic solvents such as Methanol, Ethanol, and Water should generally be avoided for storage as they can actively promote degradation through solvolysis and stabilization of ionic intermediates.[4][5]
Q3: How does the trifluoromethyl (CF₃) group affect the molecule's stability?
A3: The CF₃ group has a profound electronic influence. As a powerful electron-withdrawing group, it significantly alters the pyrazole's properties:[1][2][3]
-
Increased Acidity: It lowers the pKa of the N-H proton, making the molecule more acidic compared to non-fluorinated analogs.[1] This is important for understanding its ionization state in different pH environments.
-
Ring Deactivation: It pulls electron density away from the pyrazole ring, making the ring more electron-deficient. This generally increases stability against oxidative degradation but simultaneously makes the ring more susceptible to nucleophilic attack, which can facilitate the displacement of the iodo group.[2]
-
Enhanced Metabolic Stability: In a drug development context, CF₃ groups are often added to block positions susceptible to metabolic degradation by enzymes, which can enhance a compound's half-life in biological systems.[2]
Q4: I'm not seeing degradation, but my assay results are inconsistent. Could the solvent be interfering with my analysis?
A4: Absolutely. Solvent effects extend beyond chemical stability to analytical performance, especially in chromatography.
-
HPLC Analysis: In Reversed-Phase HPLC (RP-HPLC), the solvent used to dissolve the sample (the diluent) is critical. If your sample is dissolved in a very strong, non-polar solvent (like 100% Acetonitrile) and the mobile phase is weak (e.g., high water content), it can cause poor peak shape, splitting, or shifting retention times. Always try to match the sample diluent to the initial mobile phase conditions as closely as possible.[9]
-
Mass Spectrometry (MS): Solvents can affect ionization efficiency. Protic solvents can be beneficial for electrospray ionization (ESI) by providing protons, but non-volatile solvents or additives (like DMSO) can cause ion suppression, reducing the signal of your analyte.[10]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of starting material in a reaction using a protic solvent (e.g., Ethanol). | 1. Solvolysis: The protic solvent is reacting with the compound, displacing the iodine.[5] 2. Base-Catalyzed Decomposition: If a base is present, it can deprotonate the pyrazole N-H, increasing electron density and potentially facilitating other degradation pathways. | 1. Change Solvent: Switch to a polar aprotic solvent (e.g., ACN, THF, DMF) that is compatible with your reaction conditions.[4] 2. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of degradation. 3. Protect the N-H: If feasible for your synthesis, protect the pyrazole nitrogen (e.g., with a BOC or PMB group) to prevent deprotonation and alter the ring's electronics. |
| Formation of multiple unknown peaks in LC-MS analysis after workup. | 1. Forced Degradation: The compound may be degrading under the workup conditions (e.g., strong acid/base washes, exposure to water).[11][12] 2. Oxidation: Exposure to air for prolonged periods, especially in certain solvents, can lead to oxidative degradation. | 1. Use Milder Workup: Avoid harsh pH conditions. Use saturated sodium bicarbonate instead of strong bases and dilute acids. Minimize contact time with aqueous layers. 2. Inert Atmosphere: Perform reactions and workups under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. 3. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
| Discoloration and precipitation when storing the solid compound. | 1. Photodegradation: Exposure to ambient light is causing the C-I bond to cleave, releasing iodine.[4][7] 2. Hygroscopicity/Hydrolysis: The solid may be absorbing moisture from the air, leading to hydrolysis on the crystal surface. | 1. Protect from Light: Store the solid material in an amber vial or a vial wrapped in aluminum foil.[4] 2. Store in a Desiccator: Keep the solid in a desiccator with a drying agent (e.g., silica gel, Drierite®) to protect it from moisture. 3. Store under Inert Gas: For maximum long-term stability, store under a blanket of nitrogen or argon. |
Experimental Protocols: Assessing Solvent Stability
To quantitatively assess the stability of this compound in various solvents, a forced degradation or stress testing study is essential.[11][13] This allows for the development of stability-indicating analytical methods.[9][14]
Protocol: Isothermal Solvent Stability Study by HPLC
This protocol outlines a systematic approach to determine the degradation rate of the target compound in a selection of common laboratory solvents at a controlled temperature.
1. Materials and Preparation:
-
This compound (solid, >98% purity)
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
HPLC system with UV detector (or LC-MS for peak identification)[10][15]
2. Stock Solution Preparation:
-
Accurately weigh ~10 mg of the pyrazole into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile. This creates a 1 mg/mL stock solution in a relatively stable solvent.
3. Experimental Sample Preparation:
-
Label six 5 mL amber volumetric flasks, one for each test solvent (MeOH, THF, Toluene, DCM, DMSO, ACN as control).
-
Pipette 500 µL of the stock solution into each flask.
-
Carefully dilute to the 5 mL mark with the respective test solvent. This results in a final concentration of 100 µg/mL in each solvent.
-
Immediately transfer an aliquot of each solution into a labeled amber HPLC vial for the T=0 time point.
4. Incubation and Sampling:
-
Place all remaining volumetric flasks in a temperature-controlled oven or water bath set to a moderately elevated temperature (e.g., 40-50 °C) to accelerate degradation.[12][16]
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask and transfer it to a new, labeled amber HPLC vial.
-
Store all collected samples at 2-8 °C to quench further degradation until analysis.
5. HPLC Analysis:
-
Analyze all samples (including T=0) using a validated stability-indicating HPLC method. A gradient reversed-phase method is typically effective for separating the parent compound from its potential degradants.[9]
-
Monitor the peak area of the parent compound at each time point. The percentage of compound remaining can be calculated as: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Data Presentation: Expected Stability Profile
The results of such a study can be summarized in a table for clear comparison.
| Solvent | Dielectric Constant (Polarity) | Protic/Aprotic | % Remaining after 24h @ 50°C (Hypothetical) | Observations |
| Toluene | 2.4 | Aprotic | >99% | No discoloration. Highly stable. |
| DCM | 9.1 | Aprotic | >98% | No discoloration. Stable. |
| THF | 7.5 | Aprotic | >95% | Slight yellowing possible if peroxides are present. |
| Acetonitrile | 37.5 | Aprotic (Polar) | >95% | Generally stable, good control solvent. |
| DMSO | 47 | Aprotic (Polar) | ~90% | May show some degradation over time. |
| Methanol | 32.6 | Protic | <70% | Significant yellow/brown discoloration. Major degradation observed. |
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing complex processes. Below are Graphviz diagrams illustrating the experimental workflow and potential degradation pathways.
Experimental Workflow Diagram
Caption: Workflow for the solvent stability study.
Potential Degradation Pathways Diagram
Caption: Potential degradation routes for the iodo-pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. veeprho.com [veeprho.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. blog.brewerscience.com [blog.brewerscience.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 4-Iodopyrazole and 4-Bromopyrazole for Medicinal Chemistry Applications
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds.[2] A key decision in any synthetic route is the choice of the halide on the pyrazole ring, most commonly iodine or bromine. This guide provides an in-depth, objective comparison of 4-iodopyrazole and 4-bromopyrazole in Suzuki coupling reactions, supported by mechanistic principles and experimental data, to inform your synthetic strategy.
The Decisive Step: Understanding Halide Reactivity in Oxidative Addition
The efficacy of a Suzuki coupling reaction is fundamentally governed by its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile.[4]
The nature of the halogen atom at the 4-position of the pyrazole ring profoundly influences the rate of this oxidative addition. The reactivity trend for aryl halides in this step is generally accepted as I > Br > Cl.[4] This trend is directly correlated with the bond dissociation energies of the corresponding C-X bonds. The weaker carbon-iodine bond in 4-iodopyrazole requires less energy to break, leading to a faster oxidative addition compared to the stronger carbon-bromine bond in 4-bromopyrazole.[5] Consequently, 4-iodopyrazole is an excellent substrate for Suzuki couplings due to the high reactivity of the C-I bond.[6]
This inherent reactivity difference is a critical consideration when designing a synthetic route. For instance, in poly-halogenated systems, the C-I bond can be selectively functionalized in the presence of a C-Br bond by careful selection of reaction conditions.[7]
Visualizing the Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance: A Look at the Experimental Data
While 4-iodopyrazole generally exhibits higher reactivity, this does not always translate to higher yields in all cases. The choice of catalyst, base, solvent, and the electronic nature of the coupling partners all play a significant role.[6] In some instances, the higher reactivity of the C-I bond can lead to a greater propensity for side reactions, such as dehalogenation, which can lower the yield of the desired product.[8]
The following table summarizes representative experimental conditions and yields for the Suzuki coupling of 4-iodopyrazole and 4-bromopyrazole derivatives. It is important to note that these are not from a single head-to-head comparative study, but are collated from various sources to provide a general overview.
| Halopyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 °C (MW), 5-12 min | High (not specified) | [6] |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 4-12 h | High (not specified) | [9] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos-derived precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 100 °C, 15-20 h | 61-86 | [10] |
| 4-Bromo-1-methylpyrazole | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| Halogenated aminopyrazoles | Arylboronic acids | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 °C, 2-18 h | Bromo derivatives superior to iodo | [8] |
From the available data, it is evident that both 4-iodopyrazole and 4-bromopyrazole are viable substrates for Suzuki coupling, capable of producing high yields of the desired products. The choice between them may depend on factors such as the availability of starting materials, the specific electronic and steric properties of the coupling partners, and the potential for side reactions. For instance, in the case of halogenated aminopyrazoles, bromo and chloro derivatives were found to be superior to their iodo counterparts due to a reduced tendency for dehalogenation.[8]
Experimental Protocols: Step-by-Step Methodologies
General Procedure for Suzuki Coupling of 4-Iodopyrazole
This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a 4-iodopyrazole derivative.
-
Reaction Setup: In a flame-dried sealed tube or microwave vial, combine 4-iodo-1H-pyrazole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).[9]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an oxygen-free environment, which is crucial for the stability of the palladium catalyst.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the 4-iodopyrazole should be approximately 0.1-0.2 M.[9]
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.[9]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.[9]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[9]
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.[6]
General Procedure for Suzuki Coupling of 4-Bromopyrazole
This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a 4-bromopyrazole derivative.
-
Reaction Setup: In a reaction vessel, combine the 4-bromopyrazole (1.00 mmol), the corresponding arylboronic acid (2.00 mmol), an XPhos-derived precatalyst (e.g., P1, 2.5–3.5 mol%), and potassium phosphate (K₃PO₄, 2.00 mmol).[10]
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the reaction mixture.[10]
-
Heating: Heat the reaction mixture at 100 °C for 15–20 hours.[10]
-
Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the pure 4-arylpyrazole.
A Decision-Making Workflow
The selection of the optimal 4-halopyrazole for a Suzuki coupling reaction is a multi-faceted decision. The following workflow provides a logical framework for this process.
Caption: A workflow for selecting the appropriate 4-halopyrazole coupling partner.
Conclusion and Recommendations
Both 4-iodopyrazole and 4-bromopyrazole are highly effective substrates for Suzuki-Miyaura cross-coupling reactions, a critical transformation in the synthesis of medicinally relevant compounds. The choice between these two building blocks should be guided by a clear understanding of the underlying reaction mechanism and the specific requirements of the synthetic target.
Key Takeaways:
-
Reactivity: 4-Iodopyrazole generally exhibits higher reactivity due to the weaker C-I bond, facilitating a faster oxidative addition step.[6]
-
Reaction Conditions: Suzuki couplings of 4-iodopyrazole can often be achieved under milder conditions or with shorter reaction times.
-
Side Reactions: The higher reactivity of 4-iodopyrazole may lead to an increased incidence of side reactions, such as dehalogenation, in certain contexts.[8]
-
Substrate Scope: 4-Bromopyrazole can be a more robust coupling partner, particularly when dealing with sensitive functional groups or when dehalogenation is a concern.[8]
-
Optimization is Key: The success of any Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.[6]
Ultimately, the decision to use 4-iodopyrazole or 4-bromopyrazole should be made on a case-by-case basis, considering the specific goals of the synthesis, the nature of the coupling partners, and the potential for competing reaction pathways.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sonogashira Reactions: A Comparative Analysis of 4-Iodopyrazoles and 4-Bromopyrazoles
For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the pyrazole scaffold is a cornerstone of molecular design. The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for forming C(sp²)–C(sp) bonds, enabling the introduction of alkynyl moieties onto aromatic systems like pyrazoles.[1][2][3] The choice of the halide on the pyrazole ring is a critical parameter that dictates reaction efficiency, required conditions, and overall synthetic strategy.
This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodopyrazoles versus 4-bromopyrazoles in the Sonogashira reaction. Moving beyond simple procedural outlines, we will explore the mechanistic causality behind their differing performance, present comparative data, and offer field-proven protocols to empower you to make informed decisions in your synthetic endeavors.
The Decisive Step: Mechanistic Insights into Halide Reactivity
The efficacy of a Sonogashira reaction is fundamentally governed by its catalytic cycle. The reaction employs a palladium catalyst and, classically, a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2][4] The entire process hinges on a sequence of steps: oxidative addition, transmetalation, and reductive elimination.
The most critical phase, and the one where the choice of halide has the most profound impact, is the oxidative addition . In this step, the Pd(0) active catalyst inserts into the carbon-halogen bond of the pyrazole, forming a Pd(II) intermediate.[1][5] This is frequently the rate-determining step of the entire cycle.
The ease with which this occurs is directly related to the Carbon-Halogen Bond Dissociation Energy (BDE) . A weaker bond requires less energy to break, leading to a faster rate of oxidative addition and, consequently, a more facile overall reaction.[6] The established trend for aryl halides is unequivocal:
C–I < C–Br < C–Cl < C–F
The carbon-iodine bond is significantly weaker (approx. 67 kcal/mol for phenyl iodide) than the carbon-bromine bond (approx. 84 kcal/mol for phenyl bromide), making aryl iodides inherently more reactive in palladium-catalyzed cross-couplings.[7] This fundamental principle is the primary driver for the observed differences in reactivity between 4-iodopyrazoles and 4-bromopyrazoles.[1][5]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Cross-Coupling with 4-Halopyrazoles
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical endeavor. Pyrazole-containing molecules are mainstays in medicinal chemistry, forming the core of numerous therapeutics. The C4 position of the pyrazole ring is a particularly important site for modification to modulate biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position. However, the success of these transformations is highly dependent on the judicious selection of the palladium catalyst system.
This guide provides an in-depth comparative analysis of palladium catalysts for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 4-halopyrazoles. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to select the optimal catalytic system for your synthetic challenges.
Understanding the Reactivity of 4-Halopyrazoles
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which follows the trend: C-I < C-Br < C-Cl.[1] Consequently, the general reactivity order is 4-iodopyrazole > 4-bromopyrazole > 4-chloropyrazole.[1] This trend has significant implications for catalyst selection. While 4-iodopyrazoles are the most reactive, they are also less stable and more expensive. Conversely, 4-chloropyrazoles are more stable and cost-effective but require highly active catalyst systems to achieve efficient coupling.[2]
The Palladium Catalytic Cycle: A Unifying Principle
At the heart of these cross-coupling reactions is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to rational catalyst selection.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand (L) on the palladium center is critical as it influences the rates of these elementary steps, ultimately dictating the efficiency and scope of the reaction.
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-pyrazole structures. For challenging substrates like 4-chloropyrazoles, the selection of a highly active catalyst is paramount.
Data Summary: Suzuki-Miyaura Coupling of 4-Halopyrazoles
| 4-Halopyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 4-Chloropyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 60-95 | A robust system for many heteroaryl chlorides.[2] |
| 4-Chloropyrazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | 55-90 | Effective for sterically hindered substrates.[2] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | ~85 | Traditional catalyst, effective for bromo- and iodo-substrates.[3] |
| 4-Bromopyridine | Phenylboronic acid | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | ~98 | NHC-based catalyst, high activity, low catalyst loading.[3] |
Data for 4-bromopyridine is used as a proxy due to similar electronic properties.
Expertise & Experience: For the more inert 4-chloropyrazoles, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[2] Bulky, electron-rich phosphine ligands like SPhos and XPhos are essential as they stabilize the electron-rich Pd(0) center and promote this crucial step. N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI-IPr, are strong σ-donors that create highly active and stable palladium complexes, often allowing for lower catalyst loadings and milder reaction conditions.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloropyrazole
This protocol is representative for the coupling of a 4-chloropyrazole with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask, combine the 4-chloropyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio). Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The flask is then purged with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Heck Reaction: Vinylation of 4-Halopyrazoles
The Heck reaction allows for the coupling of 4-halopyrazoles with alkenes to form substituted pyrazoles. While specific comparative studies on 4-halopyrazoles are scarce, general principles of catalyst selection for heteroaryl halides apply.
Data Summary: Heck Reaction of 4-Halopyrazoles
| 4-Halopyrazole | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 4-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | High | A classical phosphine ligand system. |
| 4-Chloropyridine | Styrene | Herrmann's Catalyst | NaOAc | DMA | 130 | Moderate | Palladacycles are often highly active and stable. |
| 4-Iodopyridine* | Ethyl acrylate | Pd/C | Et₃N | DMF | 120 | Good | Heterogeneous catalyst, allows for easier workup. |
Data for halopyridines is used as a proxy.
Expertise & Experience: The Heck reaction often requires higher temperatures than other cross-coupling reactions. Catalyst stability is therefore a key consideration. Palladacycles, such as Herrmann's catalyst, are pre-activated and often exhibit high thermal stability, making them suitable for these conditions. For less reactive 4-chloropyrazoles, more electron-rich and bulky phosphine ligands or NHC ligands would be the preferred choice to facilitate oxidative addition.
Experimental Protocol: Heck Reaction of a 4-Bromopyrazole
This protocol is a general procedure for the Heck reaction of a 4-bromopyrazole with an acrylate.
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction tube, add the 4-bromopyrazole (1.0 equiv), the acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and a base such as Et₃N (2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent like acetonitrile or DMF.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the synthesis of 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry. This reaction typically employs a dual catalyst system of palladium and copper(I).
Data Summary: Sonogashira Coupling of 4-Halopyrazoles
| 4-Halopyrazole | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 4-Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | High | A standard, reliable catalyst system for iodides.[4] |
| 4-Bromopyrazole | 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | Good | Bulky ligand improves coupling with bromides.[4] |
| 4-Chloropyrazole | Phenylacetylene | Pd(II) β-oxoiminatophosphane | Piperidine | Solvent-free | 40-50 | Moderate | Advanced catalyst for challenging chloro-substrates.[5] |
Expertise & Experience: The traditional Sonogashira catalyst system, PdCl₂(PPh₃)₂ with a Cu(I) co-catalyst, is highly effective for reactive 4-iodopyrazoles.[4] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. For less reactive 4-bromo- and 4-chloropyrazoles, more advanced catalyst systems are required. The use of bulky, electron-rich phosphine ligands like XPhos can enhance the rate of oxidative addition.[4] Copper-free Sonogashira protocols have also been developed, often employing highly active palladium catalysts, which can be advantageous in cases where copper-mediated side reactions are a concern.[5]
Experimental Protocol: Sonogashira Coupling of a 4-Iodopyrazole
This protocol describes a typical Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne.
Step-by-Step Methodology:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the 4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as DMF or triethylamine.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Base Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), which also serves as the solvent in some cases.
-
Reaction: Stir the reaction at room temperature until completion. The reaction is often rapid for iodopyrazoles.
-
Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of 4-aminopyrazoles. The choice of catalyst is highly dependent on the nature of the amine coupling partner.
Data Summary: Buchwald-Hartwig Amination of 4-Halopyrazoles
| 4-Halopyrazole | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 67 | Effective for amines lacking a β-hydrogen. |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 7 | Low yield with amines possessing a β-hydrogen due to β-hydride elimination. |
| 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI / (S)-(-)-2,2'-Bipyridine-6,6'-dicarboxylic acid | Cs₂CO₃ | Dioxane | 100 | 43 | Copper catalysis is complementary and effective for amines with β-hydrogens. |
Expertise & Experience: For palladium-catalyzed Buchwald-Hartwig aminations of 4-halopyrazoles, the structure of the amine is a critical factor. Amines that lack a β-hydrogen couple efficiently using palladium catalysts with bulky phosphine ligands like tBuDavePhos. However, for amines with a β-hydrogen, such as pyrrolidine or primary alkylamines, β-hydride elimination from the palladium-amido intermediate can be a competing side reaction, leading to low yields. In these cases, a switch to a copper-catalyzed system can be highly effective, demonstrating the complementarity of different transition metal catalysts.
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromopyrazole
This protocol is for the amination of a 4-bromopyrazole with an amine lacking a β-hydrogen, using a palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd(dba)₂ (2-5 mol%), tBuDavePhos (4-10 mol%), and NaOtBu (1.4 equiv).
-
Reagent Addition: Add the 4-bromopyrazole (1.0 equiv) and the amine (1.2 equiv), followed by the solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the reaction to 100 °C with stirring.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The product is then purified by column chromatography.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of 4-halopyrazoles. For Suzuki-Miyaura and Sonogashira reactions, the trend towards using bulky, electron-rich phosphine and NHC ligands continues to expand the scope to include the more challenging 4-chloropyrazoles. In Buchwald-Hartwig amination, a nuanced understanding of the amine substrate is necessary, with copper catalysis offering a powerful alternative for certain amine classes. The Heck reaction, while a classic transformation, would benefit from more targeted catalyst development for this class of heterocycles.
As the field advances, the development of more active, stable, and versatile catalyst systems, including those that operate under milder conditions and in greener solvents, will continue to be a major focus. The principles and data presented in this guide provide a solid foundation for researchers to navigate the complexities of palladium-catalyzed cross-coupling and to accelerate the synthesis of novel pyrazole-containing molecules.
References
A-Senior-Application-Scientist's-Guide-to-Assessing-the-Purity-of-Synthesized-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold is a cornerstone for the development of novel bioactive molecules.[1] Among these, 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole stands out as a critical intermediate, valued for its role in constructing complex active ingredients.[2] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
However, the synthetic route to this valuable intermediate is not without its challenges. The presence of impurities, even in trace amounts, can have profound consequences on the efficacy, safety, and regulatory compliance of the final product.[3][4] Therefore, a robust and reliable analytical strategy for purity assessment is not just a matter of quality control; it is a fundamental requirement for successful drug discovery and development.
This guide provides a comparative analysis of the most effective analytical techniques for assessing the purity of synthesized this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for chemical purity.
Unraveling the Synthetic Maze: Common Routes and Potential Impurities
The synthesis of this compound typically involves the cyclization of a suitably functionalized precursor followed by iodination. A common approach starts with the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring.[1][5] Subsequent iodination at the C4 position yields the desired product.
A plausible synthetic pathway could be:
-
Pyrazole formation: Reaction of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
-
Iodination: Regioselective iodination of the pyrazole ring at the 4-position using an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent.[6]
This synthetic route, while effective, can generate a range of impurities that must be carefully monitored:
-
Starting Materials: Unreacted 5-methyl-3-(trifluoromethyl)-1H-pyrazole and iodinating agents.
-
By-products: Regioisomers of the iodinated product (e.g., 3-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole), although less likely with appropriate regioselective methods. Di-iodinated or other over-halogenated pyrazoles could also form.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: The pyrazole ring can be susceptible to degradation under harsh reaction or purification conditions.
-
Reagents, Ligands, and Catalysts: Residual catalysts or reagents from the synthetic steps.[7]
The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of such impurities in new drug substances.[7][8][9] Adherence to these guidelines is mandatory for regulatory submissions.
A Comparative Arsenal for Purity Determination
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For a halogenated, relatively volatile compound like this compound, several powerful techniques are at our disposal.
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in the pharmaceutical industry for purity analysis.[10] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of compounds.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 or C8 column is a good starting point for reversed-phase chromatography, which is suitable for moderately polar compounds like our target pyrazole. The choice between C18 and C8 will depend on the desired retention and selectivity.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[11] The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape for acidic or basic analytes by suppressing ionization.[12]
-
Detector: A UV detector is commonly used for aromatic compounds like pyrazoles. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[3][13]
Causality Behind Experimental Choices:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is generally suitable for the separation of a wide range of organic compounds.[3]
-
Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. Starting at a lower temperature allows for the elution of volatile impurities, while ramping up the temperature ensures the elution of the main compound and less volatile impurities.
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique in GC-MS and provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3]
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. The purity can be estimated based on the relative peak areas, although response factors may vary.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[14][15][16] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14]
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity internal standard with a known concentration and signals that do not overlap with the analyte's signals is essential.[17] Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that completely dissolves both the sample and the internal standard is required.[14]
-
Relaxation Delay: A sufficiently long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei between pulses, which is necessary for accurate integration.
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized pyrazole and a similar amount of a high-purity internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[18]
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A simple 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:[14] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: A Comparative Summary
To facilitate a direct comparison, the following table summarizes the key performance attributes of each technique for the purity assessment of this compound.
| Feature | HPLC-UV | GC-MS | ¹H qNMR |
| Principle | Differential partitioning between stationary and mobile phases | Separation based on volatility and polarity, detection by mass | Signal intensity proportional to the number of nuclei |
| Primary Use | Quantification of known and unknown impurities | Identification and quantification of volatile impurities | Absolute quantification and structural confirmation |
| Advantages | High precision and accuracy, robust and widely available | High sensitivity and specificity, excellent for identification | Primary method, no need for analyte-specific reference standards, structurally informative |
| Limitations | Requires reference standards for identified impurities, may not detect non-chromophoric impurities | Limited to volatile and thermally stable compounds, response factors can vary | Lower sensitivity than chromatographic methods, requires careful experimental setup |
| Typical LOD/LOQ | ~0.01% / ~0.03% | ~0.001% / ~0.005% | ~0.1% / ~0.3% |
Visualizing the Workflow and Impact
A systematic approach is crucial for selecting the appropriate analytical method. The following diagram outlines a logical workflow for the purity assessment of a synthesized compound.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
The importance of high purity extends beyond meeting regulatory requirements. In a biological context, impurities can lead to off-target effects, confounding experimental results. The diagram below illustrates a hypothetical scenario where an impurity could interfere with a signaling pathway, highlighting the critical need for pure compounds in drug discovery research.
Caption: Hypothetical Interference of an Impurity in a Signaling Pathway.
Conclusion and Recommendations
The comprehensive assessment of purity for synthesized this compound requires a multi-faceted analytical approach.
-
For routine quality control and impurity profiling, HPLC-UV is the method of choice due to its robustness, precision, and wide applicability.
-
To identify and quantify volatile and thermally stable impurities, GC-MS provides unparalleled sensitivity and structural information.
-
For the absolute quantification and certification of reference standards, qNMR stands as the definitive primary method.
By judiciously applying these techniques and understanding the rationale behind their experimental parameters, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby paving the way for more reliable and reproducible scientific outcomes.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. jpionline.org [jpionline.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. HPLC analytical Method development: an overview [pharmacores.com]
- 11. asianjpr.com [asianjpr.com]
- 12. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
alternative reagents to 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole for specific applications
An In-Depth Guide to Strategic Alternatives for 4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole in Synthesis and Drug Discovery
Introduction: The Privileged Pyrazole Scaffold and the Role of Fluorination
In the landscape of modern drug discovery and agrochemical development, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow it to serve as a versatile framework for biologically active molecules. The introduction of a trifluoromethyl (CF₃) group, as seen in the 5-methyl-3-(trifluoromethyl)-1H-pyrazole core, further enhances its utility. The CF₃ group is a powerful modulator of physicochemical properties, often improving metabolic stability, lipophilicity, and binding affinity—critical attributes for successful therapeutic and agrochemical agents.[3][4]
Among the various derivatives of this core, This compound has emerged as a cornerstone building block. The iodine atom at the C4 position serves as an exceptionally reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[5] This allows for the modular and efficient construction of complex molecular architectures.
However, reliance on a single iodinated intermediate presents several strategic challenges:
-
Reactivity vs. Selectivity: The high reactivity of the C-I bond can sometimes be a liability in multi-step syntheses involving other sensitive functional groups.
-
Cost and Availability: Iodinated reagents are often more expensive than their bromine or chlorine counterparts.
-
Atom Economy: The introduction and subsequent displacement of iodine represent a loss in atom economy, a growing concern in sustainable chemistry.
This guide provides a comparative analysis of viable alternative reagents and synthetic strategies to this compound. We will explore a range of alternatives, from other halogenated pyrazoles to pre-functionalized coupling partners and modern C-H activation techniques, providing the experimental context and data necessary for researchers to make informed strategic decisions in their synthetic campaigns.
Section 1: The Benchmark Reagent: Understanding this compound
The primary utility of this reagent lies in its role as an electrophilic partner in cross-coupling reactions. Its synthesis is typically achieved through direct electrophilic iodination of the parent pyrazole using reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[5][6] The C4-iodo bond is readily activated by a Palladium(0) catalyst, initiating the catalytic cycle for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Caption: A typical Suzuki coupling workflow using the benchmark iodopyrazole.
Section 2: Halogen-Based Alternatives: A Comparative Analysis of Reactivity
The most direct alternatives to the 4-iodo derivative are its 4-bromo and 4-chloro analogs. The choice between I, Br, and Cl is a classic trade-off between reactivity and cost/stability. The bond dissociation energy follows the trend C-Cl > C-Br > C-I, making the C-I bond the easiest to break and thus the most reactive in the rate-determining oxidative addition step of most cross-coupling reactions.
This difference in reactivity has significant practical implications for experimental design. While a C-I bond might react efficiently with a simple palladium catalyst like Pd(PPh₃)₄ at moderate temperatures, a less reactive C-Br or C-Cl bond often requires more sophisticated catalytic systems. These typically involve electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the oxidative addition step.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Halogen (X) at C4 | Typical Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Relative Cost |
| Iodine (I) | Pd(PPh₃)₄, Na₂CO₃ | 80-90 | 2-4 | >90% | High |
| Bromine (Br) | Pd(dppf)Cl₂, K₃PO₄ | 90-100 | 6-12 | 75-85% | Medium |
| Chlorine (Cl) | Pd₂(dba)₃ + SPhos, Cs₂CO₃ | 100-110 | 12-24 | 60-75% | Low |
Experimental Protocol: Suzuki Coupling with 4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Causality Behind Choices: This protocol uses a more robust catalyst system (Pd(dppf)Cl₂) compared to what might be used for the iodo-analog. The dppf ligand provides the necessary electron density and stability for the palladium center to efficiently activate the stronger C-Br bond. A stronger base like K₃PO₄ is often beneficial in these cases.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add 10 mL of degassed 1,4-dioxane via syringe. This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst formed in situ.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 8 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Section 3: Pre-functionalized Pyrazoles: Designing for Orthogonal Reactivity
Instead of relying on a halogen as a leaving group, one can use a pyrazole that has already been converted into a different type of coupling partner. This strategy can reduce the number of synthetic steps for the end-user and introduce novel reaction capabilities.
A. Pyrazole Boronic Acids/Esters: These compounds essentially reverse the roles in a Suzuki coupling. The pyrazole acts as the nucleophilic partner, reacting with an aryl halide. This is particularly useful when the desired coupling partner is a complex, readily available aryl halide.
B. Pyrazole Sulfonyl Fluorides (SuFEx): A more recent and powerful alternative involves the use of a sulfonyl fluoride (-SO₂F) handle. This group is remarkably stable to many reaction conditions but reacts efficiently and selectively with silyl ethers under basic conditions, a process known as SuFEx (Sulfur Fluoride Exchange) click chemistry.[1] This provides an orthogonal and highly reliable method for conjugation, especially valuable in bioconjugation and materials science.
Caption: Comparison of synthetic strategies using different pyrazole functionalities.
Section 4: Positional Isomers: The Key to Unlocking Chemical Space
For structure-activity relationship (SAR) studies, exploring the connectivity around the pyrazole core is paramount. The choice of a 4-iodo isomer is just one possibility. Synthetically accessible isomers like 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole and 3-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [7] are powerful tools for generating diverse molecular libraries. Each isomer, when subjected to the same cross-coupling reaction, will produce a constitutionally distinct product, allowing for a systematic exploration of the chemical space around the pyrazole scaffold.
Table 2: Structural Outcomes from Coupling Different Iodopyrazole Isomers
| Starting Isomer | Structure | Product of Suzuki Coupling with Phenylboronic Acid |
| 4-Iodo -5-methyl-3-(CF₃)-1H-pyrazole |
|
|
| 5-Iodo -1-methyl-3-(CF₃)-1H-pyrazole |
|
|
| 3-Iodo -1-methyl-5-(CF₃)-1H-pyrazole |
|
|
Self-Validating System: The synthesis of each isomer requires a distinct regioselective strategy. For instance, C5-iodination can often be achieved via lithiation followed by quenching with iodine, whereas C4-iodination typically proceeds via electrophilic substitution.[5] The distinct synthetic routes and resulting characterization data (NMR, MS) for each isomer validate their structural integrity before they are used in subsequent diversification reactions.
Section 5: The Atom-Economy Frontier: Direct C-H Functionalization
The most advanced and sustainable alternative to using pre-halogenated pyrazoles is the direct functionalization of a C-H bond. This approach avoids the synthetic steps of halogenation and dehalogenation, significantly improving atom economy. Palladium-catalyzed C-H activation/arylation of pyrazoles at the C4 position has become an area of intense research. These reactions often require an oxidant to regenerate the active palladium catalyst and may require higher temperatures, but they represent a greener synthetic route.
Caption: Conceptual workflow for direct C-H functionalization, bypassing halogenation.
Expert Insight: The primary challenge in C-H activation is regioselectivity. For the 5-methyl-3-(trifluoromethyl)-1H-pyrazole core, the C4 position is electronically distinct and often the most accessible site for functionalization, making it a prime candidate for this type of transformation. However, careful optimization of catalysts, ligands, and oxidants is essential to achieve high selectivity and yield.[8]
Conclusion: A Decision-Making Framework for the Synthetic Chemist
The choice of reagent to replace or supplement this compound is a multi-faceted decision that balances reactivity, cost, synthetic strategy, and project goals.
-
For maximum reactivity and rapid proof-of-concept , the benchmark 4-iodo derivative remains an excellent choice.
-
For cost-sensitive, large-scale synthesis , transitioning to the 4-bromo analog with an optimized catalyst system is a logical and industrially relevant strategy.
-
To explore novel SAR and orthogonal conjugation , positional isomers and pyrazole sulfonyl fluorides (SuFEx) offer powerful and innovative pathways.
-
For projects where sustainability and atom economy are primary drivers, investing in the development of a direct C-H functionalization protocol represents the future of efficient pyrazole synthesis.
By understanding the distinct advantages and experimental requirements of each alternative, researchers can strategically navigate the synthesis of complex, high-value molecules built upon this privileged trifluoromethyl-pyrazole scaffold.
References
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 7. 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 8. Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Reactivity Face-Off: A Senior Application Scientist's Guide to the Kinetics of Suzuki Coupling with 4-Iodo- and 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the construction of carbon-carbon bonds. Its application in the synthesis of biaryl and heteroaryl compounds has been particularly impactful in the field of drug discovery, where the pyrazole moiety is a celebrated scaffold. The functionalization of this privileged heterocycle, particularly at the C4-position, often relies on the strategic choice of a halogenated precursor. This guide provides an in-depth, data-driven comparison of the kinetic profiles of two common substrates: 4-iodopyrazole and 4-bromopyrazole. As we will explore, the choice between iodine and bromine is not merely a matter of descending the periodic table; it's a nuanced decision with significant implications for reaction efficiency, yield, and the purity of the final product.
The Theoretical Underpinning: A Tale of Two Halogens
The generally accepted mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[1] For the purpose of our comparison, the most critical step is the initial oxidative addition of the palladium(0) catalyst to the aryl halide. This step is frequently the rate-determining step of the entire cycle.[2]
The reactivity of the aryl halide in this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. Consequently, the general reactivity trend for aryl halides in Suzuki coupling is:
I > Br > Cl
This trend suggests that 4-iodopyrazole should be the more reactive substrate, allowing for faster reactions and milder conditions. However, as we will see, the kinetic landscape for pyrazoles is more complex than this simple trend suggests.
The Pyrazole Anomaly: When Slower is Better
While the intrinsic reactivity of the C-I bond is higher, a critical side reaction, dehalogenation, plays a significant role in the Suzuki coupling of halopyrazoles. This is particularly problematic for 4-iodopyrazoles. A direct comparative study on halogenated aminopyrazoles by Jedinák et al. revealed a crucial finding: bromo and chloro derivatives were superior to their iodo counterparts due to a reduced propensity for dehalogenation .[3][4][5][6]
Dehalogenation is a process where the aryl halide is reduced to the corresponding arene, consuming the starting material and generating impurities that can be difficult to separate.[1] In the context of our substrates, this means the formation of pyrazole from 4-halopyrazole.
Visualizing the Reaction Pathways
To better understand the competing reactions, let's visualize the catalytic cycle and the dehalogenation side pathway.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
cost-benefit analysis of using 4-iodopyrazole versus 4-bromopyrazole in synthesis
An In-depth Guide for Synthetic Chemists: A Cost-Benefit Analysis of 4-Iodopyrazole versus 4-Bromopyrazole in Synthesis
Introduction: The Strategic Choice of Halogen in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its functionalization, particularly at the 4-position, is a critical strategy for generating diverse molecular libraries and optimizing drug candidates.[2] Transition metal-catalyzed cross-coupling reactions are the premier tools for this purpose, and the choice of the halogen on the pyrazole ring—typically bromine or iodine—is a pivotal decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.[3][4]
This guide provides a comprehensive cost-benefit analysis of two key intermediates: 4-iodopyrazole and 4-bromopyrazole. As a senior application scientist, my aim is to move beyond simple catalog listings and delve into the causality behind experimental choices. We will explore the interplay between cost, stability, and reactivity, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.
Physicochemical Properties: A Foundation for Comparison
Before delving into reactivity, it is essential to understand the fundamental properties of these two reagents. These characteristics influence everything from solubility and handling to reaction stoichiometry.
| Property | 4-Iodopyrazole | 4-Bromopyrazole |
| Molecular Formula | C₃H₃IN₂[5] | C₃H₃BrN₂[6] |
| Molecular Weight | 193.97 g/mol [7] | 146.97 g/mol |
| Appearance | White to off-white crystalline powder[8] | White to cream crystalline powder[9][10] |
| Melting Point | 108-110 °C[5] | 93-96 °C[11] |
| Boiling Point | 291.9 °C (Predicted) | 250-260 °C[11] |
| Purity (Typical) | 98-99%[12] | 99%[9][11] |
| CAS Number | 3469-69-0[7] | 2075-45-8 |
Synthetic Accessibility and Cost Implications
The primary driver of the cost difference between these two reagents is the complexity and expense of their respective syntheses.
Synthesis of 4-Iodopyrazole
The introduction of iodine onto the pyrazole ring is typically achieved through electrophilic iodination of the pre-formed heterocycle. The C4 position is electronically favored for this substitution.[1] Common methods involve an iodine source and an oxidant to generate the electrophilic iodine species in situ. A particularly efficient and environmentally conscious method utilizes hydrogen peroxide as the oxidant.[1][13]
Experimental Protocol: "Green" Synthesis of 4-Iodopyrazole
This protocol is adapted from the procedure described by Kim et al. and represents a cost-effective and environmentally friendly approach.[1]
-
Materials: Pyrazole (1.0 eq), Iodine (I₂) (0.5 eq), 30% Hydrogen Peroxide (H₂O₂) (0.6 eq), Water (H₂O).
-
Procedure:
-
To a stirred suspension of the pyrazole (1.0 eq) in water, add iodine (0.5 eq).
-
To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to quench any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.[1] The crude product can be purified by recrystallization or column chromatography.
-
Synthesis of 4-Bromopyrazole
The synthesis of 4-bromopyrazole is often achieved through direct bromination using reagents like N-bromosuccinimide (NBS).[14] An efficient, one-pot method starting from 1,3-diketones has also been developed, offering a streamlined route to substituted 4-bromopyrazoles.[15][16]
Experimental Protocol: Synthesis of 4-Bromopyrazole via NBS
This protocol describes a common method for the direct bromination of the pyrazole core.[14]
-
Materials: 1H-pyrazole (1.0 eq), N-bromosuccinimide (NBS) (1.0 eq), Water.
-
Procedure:
-
Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.
-
Add N-bromosuccinimide (26.1 g, 147 mmol) all at once. The mixture will immediately turn milky white.
-
Stir the reaction continuously at room temperature for 24 hours.
-
Extract the reaction mixture with ethyl acetate (2 x 100 mL).
-
Wash the combined organic phases sequentially with aqueous sodium carbonate (Na₂CO₃) and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product.[14]
-
Cost Comparison
The additional step and higher cost of iodine-based reagents contribute to the higher price of 4-iodopyrazole. While prices are subject to market fluctuations, 4-iodopyrazole is consistently more expensive than its bromo- counterpart.
| Reagent | Representative Price (USD/g) | Molar Cost (USD/mol) |
| 4-Bromopyrazole | ~$21.37[11][17] | ~$3,140 |
| 4-Iodopyrazole | ~$22.03 - $97.30[7][17] | ~$4,273 - $18,871 |
Note: Prices are based on currently available data from various chemical suppliers and are subject to change based on vendor and quantity.[17] The crucial metric for a synthetic chemist is the molar cost, which highlights a significant premium for the iodo- derivative. This upfront investment must be justified by downstream benefits.
Comparative Reactivity in Cross-Coupling Reactions
The primary justification for using 4-iodopyrazole lies in its enhanced reactivity in palladium- and copper-catalyzed cross-coupling reactions.[17] This reactivity is fundamentally governed by the strength of the carbon-halogen bond (C-X), which follows the trend C-I < C-Br < C-Cl.[2]
The weaker C-I bond (bond dissociation energy ≈ 228 kJ/mol) compared to the C-Br bond (≈ 285 kJ/mol) means that the oxidative addition of the 4-iodopyrazole to the palladium(0) catalyst is significantly faster and occurs under milder conditions.[3][18] This is often the rate-limiting step of the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-碘吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Bromopyrazole, cas 2075-45-8 [lookchem.com]
- 11. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Iodopyrazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 15. scielo.org.mx [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Pyrazole Analogues of Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory and anticancer drug discovery, the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib has served as a pivotal scaffold for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive evaluation of the biological activity of celecoxib analogues derived from substituted pyrazoles, offering a comparative analysis of their performance and the underlying structure-activity relationships (SAR). We delve into the experimental data supporting their anti-inflammatory and anticancer properties, providing detailed protocols for key biological assays to facilitate reproducible research in this promising field.
The Rationale for Developing Celecoxib Analogues
Celecoxib, a diaryl-substituted pyrazole, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, an enzyme upregulated during inflammation and in various cancers.[1][3] This selectivity offers a theoretical advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[3] Beyond its anti-inflammatory effects, celecoxib has demonstrated potent antitumor and chemopreventive activities, both dependent and independent of its COX-2 inhibitory function.[1][4][5] These multifaceted properties have spurred extensive research into developing celecoxib analogues with enhanced potency, improved safety profiles, and novel mechanisms of action.[2][6]
The core strategy in designing these analogues involves the chemical modification of the pyrazole ring and its surrounding phenyl groups. These modifications aim to fine-tune the molecule's electronic and lipophilic properties, thereby influencing its binding affinity to target enzymes and its overall pharmacological profile.[7]
Comparative Analysis of Biological Activity
The biological activities of celecoxib and its analogues are primarily assessed through their anti-inflammatory and anticancer effects. This section provides a comparative overview of these activities, supported by experimental data from various studies.
Anti-inflammatory Activity
The anti-inflammatory potential of celecoxib analogues is commonly evaluated using the carrageenan-induced paw edema model in rats, a well-established in vivo assay for acute inflammation.[8][9][10][11][12][13] The following table summarizes the anti-inflammatory activity of selected celecoxib analogues in comparison to the parent drug.
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference |
| Celecoxib | 30 | 4 | 30 | [6] |
| Analogue 16 | 30 | 4 | 90 | [6] |
| Celecoxib | 10 | 3 | 49.5 - 75.9 | [14] |
| Analogue 2b | 10 | 5 | 86.6 | [14] |
| Analogue 2d | 10 | 5 | Comparable to Celecoxib | [14] |
| Analogue 2g | 10 | 5 | Comparable to Celecoxib | [14] |
| Indomethacin | 10 | - | 7.47 | [15] |
| Analogue 1 | 10 | - | 12.25 | [15] |
| Analogue 6 | 10 | - | 12.96 | [15] |
| Analogue 11b | 10 | - | 12.97 | [15] |
Key Insights from Anti-inflammatory Studies:
-
Enhanced Potency: As demonstrated by Analogue 16, structural modifications can lead to a significant increase in anti-inflammatory potency compared to celecoxib.[6] This particular analogue exhibited a four-fold better anti-inflammatory effect and a longer duration of action.[6]
-
Structure-Activity Relationship (SAR): The substitution pattern on the pyrazole ring and the nature of the substituents on the phenyl rings play a crucial role in determining anti-inflammatory activity. For instance, the introduction of a dimethylaminophenyl moiety in some pyrazoline derivatives has been shown to yield compounds with anti-inflammatory activity comparable to celecoxib.[14]
-
Improved Gastrointestinal Safety: A significant driver for developing celecoxib analogues is the potential for a better side-effect profile. Analogue 16, for example, showed a significantly more favorable gastrointestinal safety profile than celecoxib in preclinical models.[6]
Anticancer Activity
The anticancer activity of celecoxib analogues is often evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Celecoxib | MCF-7 | >100 | [7] |
| Analogue 4e | MCF-7 | 1.2-2 fold more potent than Celecoxib | [7] |
| Analogue 4f | MCF-7 | Most potent in series | [7] |
| Analogue 4h | MCF-7 | 1.2-2 fold more potent than Celecoxib | [7] |
| Celecoxib | Various | - | [4] |
| Analogue 3a | MCF-7 | 1.4-9.2 fold more potent than Celecoxib | [4] |
| Analogue 3c | MCF-7 | Most potent in series | [4] |
| Analogue 5b | MCF-7 | Most potent in series | [4] |
| Analogue 5c | MCF-7 | Most potent in series | [4] |
| Analogue 2c | 60 human tumor cell lines | GI50 (MG-MID) = 3.63 | [14] |
Key Insights from Anticancer Studies:
-
COX-2 Independent Mechanisms: A significant finding is that many celecoxib analogues exert their anticancer effects through mechanisms independent of COX-2 inhibition.[1][5] These "non-coxib" derivatives often show negligible activity against COX enzymes but possess potent pro-apoptotic properties.[2][5]
-
Induction of Apoptosis: The anticancer activity of these analogues is frequently linked to their ability to induce apoptosis (programmed cell death) in cancer cells.[4][7] For instance, analogue 4f was found to induce apoptosis through the intrinsic mitochondrial pathway, involving the upregulation of the tumor suppressor p53 and an increase in the Bax/BCL-2 ratio.[7]
-
Targeting Multiple Pathways: The promiscuity or "polypharmacology" of celecoxib and its derivatives is seen as a therapeutic advantage, as they can hit multiple targets involved in cancer progression.[5]
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays used to evaluate celecoxib analogues.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to inhibit acute inflammation.[9][10][11][12][13]
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a reference standard group (e.g., celecoxib or indomethacin), and test groups receiving different doses of the celecoxib analogue. The compounds are typically administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM), and statistical significance is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The celecoxib analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Mechanism of Action: Beyond COX-2 Inhibition
The therapeutic potential of substituted pyrazole analogues of celecoxib extends beyond their ability to inhibit the COX-2 enzyme. Understanding their diverse mechanisms of action is crucial for their rational design and clinical application.
COX-2 Signaling Pathway
Caption: Simplified COX-2 signaling pathway and the inhibitory action of celecoxib.
As illustrated, celecoxib and its analogues can directly inhibit the conversion of arachidonic acid to prostaglandins by COX-2, thereby mitigating inflammation and pain. However, as previously mentioned, many analogues exhibit potent anticancer activity that is independent of this pathway. These "non-coxib" analogues are thought to interact with other cellular targets, including:
-
Bcl-2 family proteins: Some analogues can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards cell death in cancer cells.[5][7]
-
Other signaling pathways: Research suggests that these compounds may interfere with other critical signaling pathways involved in cell survival and proliferation, although the precise targets are still under investigation.
Conclusion and Future Directions
The development of celecoxib analogues based on the substituted pyrazole scaffold has yielded a diverse array of compounds with promising anti-inflammatory and anticancer activities. The ability to uncouple the anti-inflammatory (COX-2 dependent) and anticancer (often COX-2 independent) properties through chemical modification is a particularly exciting avenue for future drug development.
This guide has provided a comparative overview of the biological activities of these analogues, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein offer valuable insights for the rational design of next-generation celecoxib derivatives with enhanced potency, selectivity, and improved safety profiles. Further research into the precise molecular targets and mechanisms of action of the "non-coxib" analogues will be crucial for realizing their full therapeutic potential in the treatment of cancer and other diseases.
References
- 1. Recent advances in the development of celecoxib analogs as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib and Bcl-2: emerging possibilities for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 11. mdpi.com [mdpi.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ligand Efficacy in Palladium-Catalyzed Pyrazole Coupling
This guide provides an in-depth comparison of common ligand systems used in the palladium-catalyzed synthesis of substituted pyrazoles, a scaffold of paramount importance in modern drug discovery and materials science. We will move beyond a simple catalog of options to dissect the underlying principles of ligand design and its direct impact on reaction outcomes. The insights and data presented herein are curated to empower researchers, chemists, and drug development professionals to make informed, rational decisions in their synthetic endeavors.
The Strategic Importance of Pyrazole Coupling & the Role of Ligands
The pyrazole nucleus is a privileged scaffold, appearing in numerous blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (antineoplastic). Consequently, robust and versatile methods for its elaboration are in high demand. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination (for N-arylpyrazoles) and Suzuki-Miyaura coupling (for C-arylpyrazoles), have emerged as the gold standard for this purpose.
The success of these transformations is inextricably linked to the choice of ligand coordinated to the palladium center. The ligand is not a passive spectator; it is an active controller of the catalytic cycle, profoundly influencing:
-
Reaction Rate: By modulating the electron density at the palladium center, ligands dictate the kinetics of oxidative addition and reductive elimination.
-
Catalyst Stability: A well-chosen ligand protects the palladium from decomposition pathways, allowing for lower catalyst loadings and more efficient reactions.
-
Substrate Scope: The steric and electronic properties of the ligand determine which coupling partners (e.g., sterically hindered or electron-poor aryl halides) can be effectively utilized.
The general catalytic cycle, a foundational concept for understanding ligand effects, is depicted below. Each step—oxidative addition, coordination and deprotonation/transmetalation, and reductive elimination—is a control point where the ligand exerts its influence.
Caption: General catalytic cycle for Pd-catalyzed N-arylation.
A Comparative Analysis of Ligand Classes
The choice of ligand is often the most critical variable to screen in developing a pyrazole coupling reaction. Below, we compare the performance and characteristics of the most prevalent ligand families.
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands)
This class, developed by Stephen L. Buchwald and his group, revolutionized Pd-catalyzed cross-coupling. These ligands are characterized by a biaryl backbone that creates a sterically demanding pocket around the palladium center.
-
Exemplars: XPhos, SPhos, RuPhos, DavePhos.
-
Mechanism of Action: The immense steric bulk facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. This bulk also promotes the formation of highly active, monoligated L-Pd(0) species.
-
Field Insights: These are often the "first-to-try" ligands for challenging N-arylations of pyrazoles, especially with sterically hindered aryl chlorides or electron-rich azoles. Their high activity allows for reactions to be run at lower temperatures (often room temperature to 80 °C) and with low catalyst loadings (0.1–2 mol %). However, they are generally air-sensitive and require handling under an inert atmosphere.
N-Heterocyclic Carbene (NHC) Ligands
NHCs are powerful neutral, two-electron donors that form highly stable bonds with transition metals.
-
Exemplars: IPr, IMes, PEPPSI-IPr.
-
Mechanism of Action: NHCs are strong σ-donors, which increases the electron density on the palladium, thereby accelerating the rate of oxidative addition. The strong Pd-C bond imparts exceptional thermal stability to the catalytic complex.
-
Field Insights: The robustness of NHC-Pd complexes makes them ideal for reactions requiring high temperatures (>100 °C) or for coupling with unreactive substrates like aryl chlorides. They are also valuable in large-scale synthesis where catalyst longevity is critical. While highly effective, they can sometimes be less active at lower temperatures compared to the best phosphine ligands.
Wide Bite-Angle Diphosphine Ligands
These ligands feature two phosphorus atoms connected by a rigid backbone, which enforces a large P-Pd-P "bite angle."
-
Exemplars: Xantphos, DPEPhos.
-
Mechanism of Action: A wide bite angle has been shown to promote the reductive elimination step while disfavoring catalyst decomposition pathways like β-hydride elimination. The chelation effect also contributes to catalyst stability.
-
Field Insights: Xantphos is a workhorse ligand, demonstrating broad applicability in the N-arylation of a wide range of azoles, including pyrazoles. It often provides a good balance of reactivity and stability, proving effective where bulky monophosphine ligands might fail, and vice-versa. It is a reliable choice for initial screening alongside ligands like XPhos.
Quantitative Performance Data
The following table summarizes experimental data from peer-reviewed literature, providing a direct comparison of ligand performance in specific pyrazole coupling reactions. This data-driven approach is essential for rational ligand selection.
| Entry | Pyrazole Substrate | Coupling Partner | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrazole | 4-Chlorotoluene | XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 3 | 97 | |
| 2 | Pyrazole | 4-Chlorotoluene | SPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 3 | 98 | |
| 3 | Pyrazole | 4-Chlorotoluene | RuPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | 3 | 96 | |
| 4 | 3,5-Dimethylpyrazole | 2-Bromotoluene | Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 24 | 95 | |
| 5 | 4-Iodopyrazole | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | |
| 6 | Pyrazole | 1-Bromo-4-tert-butylbenzene | IPr | Pd(OAc)₂ | NaO-t-Bu | Dioxane | 80 | 18 | 94 |
This table is a representative sample. Performance can vary based on the specific substrates and conditions used.
Field-Proven Experimental Protocol: N-Arylation of Pyrazole with 4-Chloroanisole using XPhos/Pd₂ (dba)₃
This protocol provides a reliable, step-by-step method for a common and effective pyrazole coupling reaction. The choice of XPhos is based on its consistently high performance with electron-rich aryl chlorides, as demonstrated in the literature.
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Pyrazole | 68.08 | 68 mg | 1.0 | 1.0 |
| 4-Chloroanisole | 142.58 | 214 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |
| XPhos | 476.62 | 19.1 mg | 0.04 | 0.04 |
| K₃PO₄ (finely ground) | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene (anhydrous) | - | 4 mL | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-arylation protocol.
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 20 mL oven-dried screw-cap vial equipped with a magnetic stir bar, add pyrazole (68 mg, 1.0 mmol) and finely ground potassium phosphate (425 mg, 2.0 mmol). This is best performed inside a glovebox.
-
Causality Note: Finely grinding the base increases its surface area, leading to more efficient deprotonation of the pyrazole, which is crucial for the catalytic cycle to proceed.
-
-
Catalyst Pre-formation: In a separate, smaller vial, weigh the palladium source, Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and the XPhos ligand (19.1 mg, 0.04 mmol). Add 2 mL of anhydrous toluene. Stir for 5-10 minutes at room temperature. The solution should become a homogeneous, light-yellow color.
-
Causality Note: Pre-mixing the palladium and ligand allows for the formation of the active L-Pd(0) catalytic species before introduction to the substrates. The 2:1 ligand-to-palladium ratio ensures that the palladium center is sufficiently coordinated and stabilized.
-
-
Reaction Assembly: To the vial containing the pyrazole and base, add 4-chloroanisole (214 mg, 1.5 mmol) followed by the remaining 2 mL of anhydrous toluene.
-
Initiation: Using a pipette, transfer the pre-formed catalyst solution into the reaction vial. Seal the vial tightly with a Teflon-lined cap.
-
Heating and Monitoring: Place the vial on a pre-heated stirrer hotplate set to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting pyrazole is consumed (typically 3-12 hours).
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL).
-
Filtration: Pass the diluted mixture through a small plug of Celite in a pipette or funnel to remove the inorganic base and palladium residues. Wash the plug with additional ethyl acetate (2 x 5 mL).
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(4-methoxyphenyl)-1H-pyrazole product.
Conclusion and Strategic Recommendations
The selection of a ligand for palladium-catalyzed pyrazole coupling is a multi-faceted decision.
-
For Initial Screening: A robust starting point involves parallel screening of a bulky biaryl monophosphine (e.g., XPhos or SPhos ) and a wide bite-angle diphosphine (e.g., Xantphos ). This covers two distinct, highly effective classes of ligands.
-
For High-Temperature or Unreactive Substrates: If the reaction is sluggish or requires temperatures exceeding 110 °C, an NHC ligand like IPr is an excellent candidate due to the superior thermal stability of its palladium complexes.
-
For Cost-Effective, Large-Scale Synthesis: While initial investment may be higher, the high activity of ligands like SPhos can allow for significantly lower catalyst loadings (down to ppm levels in some cases), making them economically viable for process chemistry applications.
Ultimately, the optimal ligand is substrate-dependent. The principles and data outlined in this guide provide a framework for making rational, evidence-based choices to accelerate discovery and development timelines.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole. As a specialized research chemical, its disposal requires a conservative approach grounded in an understanding of its constituent functional groups and the governing regulatory frameworks. This guide is intended for researchers, laboratory managers, and drug development professionals who handle this and structurally similar compounds.
Section 1: Hazard Assessment & Chemical Profile: A Proactive Approach
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a risk assessment must be conducted by evaluating the hazards associated with its structural components. This proactive assessment is the cornerstone of safe laboratory practice and regulatory compliance.
The molecule's potential hazards stem from three key moieties:
-
The Pyrazole Core: Pyrazole derivatives are known for their wide range of pharmacological activities.[1] This biological activity necessitates careful handling to avoid unintended exposure. Furthermore, the heterocyclic ring structure can contribute to environmental persistence.[1][2]
-
The Trifluoromethyl (-CF₃) Group: This group significantly influences the molecule's properties, often increasing its stability and lipophilicity.[3] Critically, upon thermal decomposition, trifluoromethyl-containing compounds can release highly toxic and corrosive gases, such as hydrogen fluoride.[4]
-
The Iodine (-I) Substituent: The presence of iodine classifies this compound as a halogenated organic waste. Iodinated compounds require specific disposal considerations, as improper incineration can lead to the release of iodine vapor, a regulated environmental pollutant.[5][6] Mixing iodinated waste with certain chemicals, like bleach, can also produce toxic fumes.[6]
Given the absence of specific toxicological data, the compound must be treated as hazardous, with protocols informed by data from close structural analogs.
Table 1: Hazard Profile of Structurally Related Pyrazole Compounds
| Compound Name | Key Hazards Identified | Source |
| 4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Fisher Scientific SDS[7] |
| 3-(Trifluoromethyl)-1H-pyrazole | Causes skin irritation, Causes serious eye irritation. | Fisher Scientific SDS[8][9] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | Fisher Scientific SDS[4] |
| 1-ethyl-4-iodo-5-methyl-1H-pyrazole | Should be treated as hazardous waste based on its iodinated pyrazole structure. | Benchchem Guide[10] |
Section 2: The Core Principle: Regulatory Compliance & "Cradle-to-Grave" Responsibility
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) mandate strict control over chemical waste.[11][12] The Resource Conservation and Recovery Act (RCRA) in the U.S. establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[13]
The primary directive is unequivocal: this compound and any materials contaminated with it must be classified and disposed of as hazardous waste. [1][10][11][13]
Section 3: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance. Each step is designed to create a self-validating system of checks and balances within your laboratory workflow.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Goggles or a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A long-sleeved lab coat must be worn to protect the skin.[7]
Step 2: Waste Segregation
Proper segregation is crucial for safe and cost-effective disposal. Mixing waste streams can create unforeseen chemical reactions and complicates the disposal process for your institution's waste vendor.
-
Action: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Rationale: The iodine atom on the pyrazole ring makes this a halogenated compound.[1][10] Halogenated waste streams are often incinerated under special conditions to manage the resulting acid gases (like hydroiodic acid).
Caption: Waste stream decision workflow for the target compound.
Step 3: Containerization & Labeling
Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all hazardous waste containers must adhere to universal standards.
-
Container Selection: Use only containers that are chemically compatible, in good condition, and have a secure, leak-proof lid.[1][11]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[1]
-
The full, unabbreviated chemical name: "this compound" and any other constituents.
-
The approximate concentrations of all components.
-
The date accumulation started.
-
The name of the Principal Investigator and laboratory location.
-
Step 4: Managing Contaminated Materials
All materials that come into direct contact with the compound are also considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, pipette tips, and absorbent pads must be placed in the designated "Halogenated Organic Solids" waste container.
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinsate is considered acutely hazardous and must be collected and added to the "Halogenated Organic Liquids" waste stream.[1] Subsequent rinsates should also be collected as hazardous waste.
Step 5: Temporary Storage
Waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Location: The area should be secure, well-ventilated, and away from drains, heat sources, and incompatible materials.[1]
-
Container Status: The waste container must be kept closed at all times except when adding waste.[11] This is a common and critical regulatory requirement.
Step 6: Arranging for Final Disposal
-
Action: Follow your institution's specific procedures for requesting a waste pickup from the EHS department.[1]
-
Responsibility: Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14]
Section 4: Spill & Emergency Procedures
In the event of a spill, a calm and methodical response is essential.
-
Alert & Assess: Alert personnel in the immediate area. Assess the extent of the spill and whether there is an immediate fire or inhalation hazard.
-
Isolate: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (preferably within a chemical fume hood).
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbent material into a designated waste container. Label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
For large spills, or any spill outside of a containment hood, evacuate the area immediately and contact your institution's emergency response line.
Caption: A simplified workflow for spill response procedures.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazard profile through its structural components, adhering to the principles of waste segregation, and following established regulatory protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department as the final authority on waste disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. case.edu [case.edu]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. pfw.edu [pfw.edu]
- 12. Guidance documents - ECHA [echa.europa.eu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole: A Framework for Safety and Operational Integrity
For the modern researcher, safety is not a checklist but a foundational principle of scientific validity. Handling highly functionalized heterocyclic compounds like 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole demands a nuanced understanding of its potential reactivity and biological interactions. This guide moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby protecting both the researcher and the integrity of the results. We will dissect the necessary personal protective equipment (PPE), operational protocols, and disposal strategies, grounding each recommendation in the chemical nature of the molecule.
Hazard Assessment: Understanding the Molecule
This compound is a halogenated, trifluoromethylated pyrazole. While specific toxicological data for this exact compound is limited, we can infer its primary hazards by examining its structural motifs and data from close analogs.[1][2][3]
-
Trifluoromethyl Group (-CF3): This group enhances the compound's lipophilicity and metabolic stability, which can increase its potential for biological activity and persistence. Compounds with -CF3 groups can pose inhalation hazards and may be harmful if they enter the bloodstream.[3]
-
Iodo Group (-I): The C-I bond can be labile under certain conditions (e.g., light, heat, or in the presence of certain metals), potentially releasing iodine. More significantly, iodinated organic compounds are often skin and eye irritants.[1]
-
Pyrazole Core: The pyrazole ring system is a common scaffold in pharmacologically active molecules, indicating a potential for biological interaction.[4]
Based on analogous compounds, the primary anticipated hazards are summarized below.
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity, Oral (Harmful) | Harmful if swallowed. | GHS classification for analogous trifluoromethyl-pyrazoles.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of halogenated pyrazoles.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | A consistent warning for this chemical class.[1][5] |
| STOT - Single Exposure (Respiratory) | May cause respiratory irritation. | Inhalation of fine powders or vapors should be avoided.[2] |
Personal Protective Equipment (PPE): An Integrated Safety System
The selection of PPE is not a static choice but a dynamic risk assessment based on the experimental scale and procedure. The following recommendations provide a baseline for safe laboratory operations.
Primary Engineering Control: The Fume Hood
All manipulations involving this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.
Essential PPE Ensemble
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the experimental task.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[1][6] For larger-scale operations (>1g) or procedures with a high splash risk (e.g., quenching a reaction), a face shield should be worn over the safety goggles to protect the entire face.[7]
-
Hand Protection: Due to the risk of skin irritation, chemically resistant gloves are essential.[1] Standard nitrile gloves are suitable for incidental contact. For extended work or when handling larger quantities, double-gloving is recommended. If a splash occurs, immediately remove the outer glove, wash hands, and don a new pair. For tasks involving prolonged immersion, consider heavier-duty gloves such as neoprene.[7]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[8] Ensure it is fully buttoned with sleeves rolled down. For larger-scale work, a chemical-resistant apron provides an additional layer of protection against spills.[6] Long pants and closed-toe shoes are required for all laboratory work.[6]
-
Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required.[1] However, in the event of a large spill outside of containment or a failure of the ventilation system, a full-face respirator with appropriate cartridges for organic vapors should be used by trained emergency response personnel.[8]
Operational Plan: From Benchtop to Waste
A structured approach to handling minimizes risk and ensures procedural reproducibility.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment and PPE.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. To prevent static dispersion of the powder, use an anti-static weighing dish or a specialized weighing enclosure.
-
Transfer: Add the solid to the reaction vessel using a powder funnel. Gently tap the funnel to ensure all material is transferred.
-
Dissolution: Add the solvent to the reaction vessel slowly, directing the stream down the inner wall to rinse any residual powder.
-
Post-Handling: After use, decontaminate spatulas and weighing dishes with a suitable solvent (e.g., ethanol or acetone) in a designated waste beaker inside the fume hood. Remove gloves using the proper technique and wash hands thoroughly with soap and water.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.[9]
Waste Segregation and Disposal
The following decision tree illustrates the correct disposal pathway for waste generated from handling this compound.
Caption: Decision tree for the proper segregation of chemical waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Halogenated organic compounds must never be disposed of in the sanitary sewer system.[9]
-
Segregate Halogenated Waste: This compound contains iodine, classifying it as halogenated waste. It must be collected separately from non-halogenated organic waste to ensure proper final disposal by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the full chemical names of all components and their approximate concentrations.
-
Contaminated Materials: Any materials that come into direct contact with the compound, such as gloves, weigh paper, and paper towels, must be disposed of as solid hazardous waste.[10] Do not place these items in the regular trash.
-
Neutralization is Not Recommended for this Compound: While some iodine-containing solutions can be neutralized with sodium thiosulfate, this is not appropriate for iodinated organic compounds.[11] The entire molecule must be treated as hazardous waste.
By adhering to this comprehensive safety and handling framework, you build a foundation of trust in your experimental work, ensuring the well-being of yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- 1. fishersci.es [fishersci.es]
- 2. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5-Tris(trifluoromethyl)-1H-pyrazole | C6HF9N2 | CID 13245508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. trimaco.com [trimaco.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
